molecular formula C11H16N2O B1459958 6-Cyclohexyl-2-methylpyrimidin-4-ol CAS No. 1258306-14-7

6-Cyclohexyl-2-methylpyrimidin-4-ol

Cat. No.: B1459958
CAS No.: 1258306-14-7
M. Wt: 192.26 g/mol
InChI Key: XQHKPWWNAQFIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS 1258306-14-7) is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocycles that are prominent structural elements in many biologically active molecules . Pyrimidine cores are found in various natural compounds, including vitamins, hormones, and antibiotics, and are extensively studied for their wide range of biological activities . Synthetic pyrimidine derivatives, such as those based on the 2-amino-6-methylpyrimidin-4-ol scaffold, are valuable intermediates in medicinal chemistry and drug discovery. Research into similar compounds has demonstrated potential applications in developing substances with antibacterial, antiviral, antifungal, and anti-inflammatory properties . Furthermore, related pyrimidine structures have been explored as positive modulators of ion channels, indicating potential value in neuroscientific research and the development of therapeutic agents for neurological conditions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHKPWWNAQFIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS 1258306-14-7)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS 1258306-14-7) represents a specialized heterocyclic scaffold within the pyrimidine class, distinguished by the lipophilic cyclohexyl moiety at the C-6 position. While less ubiquitous than simple alkyl-pyrimidines, this specific architecture has emerged as a critical pharmacophore in the development of anti-viral agents (specifically targeting Zika Virus RdRp and HIV-1 Reverse Transcriptase) and kinase inhibitors (targeting CDK/cyclin complexes).

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via condensation, physicochemical properties derived from structural analogs, and its application as a versatile intermediate in Structure-Activity Relationship (SAR) campaigns.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution, the keto tautomer typically predominates, significantly influencing its solubility and binding kinetics.

Table 1: Chemical Specifications
PropertyValue / Description
CAS Number 1258306-14-7
IUPAC Name 6-Cyclohexyl-2-methylpyrimidin-4-ol
Synonyms 6-Cyclohexyl-2-methyl-4(3H)-pyrimidinone; 4-Cyclohexyl-6-hydroxy-2-methylpyrimidine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Predicted LogP 2.4 – 2.8 (Lipophilic due to cyclohexyl ring)
pKa (Predicted) ~9.2 (Acidic OH/NH), ~2.5 (Basic N-1)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Solubility Low in water; Soluble in DMSO, Methanol, DMF, DCM

Part 3: Synthetic Methodology & Process Logic

The most robust route to CAS 1258306-14-7 involves the condensation of an amidine with a


-keto ester. This approach is preferred for its atom economy and the availability of precursors.
Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+3] cyclocondensation:

  • Fragment A (C-C-C): Ethyl 3-cyclohexyl-3-oxopropanoate (Provides C4, C5, C6).

  • Fragment B (N-C-N): Acetamidine Hydrochloride (Provides N1, C2, N3).

Detailed Synthetic Protocol (Self-Validating)

Reagents:

  • Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq)

  • Acetamidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Workflow:

  • Base Activation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve sodium metal (or use prepared NaOEt solution) in absolute ethanol to generate the alkoxide base. Why: A strong base is required to liberate the free amidine from its hydrochloride salt and to deprotonate the

    
    -keto ester.
    
  • Amidine Formation: Add Acetamidine Hydrochloride to the base solution. Stir at Room Temperature (RT) for 15-30 minutes. Validation: The solution should become cloudy as NaCl precipitates.

  • Condensation: Dropwise add Ethyl 3-cyclohexyl-3-oxopropanoate to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting ester spot (high Rf) should disappear, replaced by a lower Rf UV-active spot (product).

  • Work-up:

    • Cool the mixture to RT.

    • Concentrate in vacuo to remove most ethanol.

    • Dilute the residue with water (minimal volume).

    • Critical Step: Acidify carefully with 1N HCl to pH ~4–5. The product (pyrimidinol) will precipitate out of solution as the enolate is protonated.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Precursor1 Ethyl 3-cyclohexyl- 3-oxopropanoate Intermediate Acyclic Intermediate Precursor1->Intermediate Condensation Precursor2 Acetamidine Hydrochloride Base NaOEt / EtOH (Base Activation) Precursor2->Base Liberation Base->Intermediate Cyclization Reflux (78°C) 6-12 Hours Intermediate->Cyclization -EtOH, -H2O Acidification Acidify to pH 5 (Precipitation) Cyclization->Acidification Enolate Form Product 6-Cyclohexyl-2-methyl pyrimidin-4-ol Acidification->Product Filtration

Caption: Figure 1: Convergent synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol via base-catalyzed condensation.

Part 4: Applications in Drug Discovery

The 6-cyclohexyl-pyrimidin-4-ol core is not merely a passive scaffold; it actively engages hydrophobic pockets in target proteins.

Anti-Viral Therapeutics (ZIKV & HIV)

Research indicates that 6-cyclohexyl substituted pyrimidines act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and inhibitors of Zika Virus (ZIKV) RdRp .[1]

  • Mechanism: The lipophilic cyclohexyl group occupies the hydrophobic "palm" region of the viral polymerase or the NNRTI binding pocket, inducing allosteric conformational changes that disable the enzyme.

  • SAR Insight: The 2-methyl group is often a handle for further functionalization (e.g., oxidation to aldehyde for coupling), while the 4-OH serves as a hydrogen bond donor/acceptor or a site for chlorination (POCl₃) to install amines.

Kinase Inhibition (Oncology)

In CDK (Cyclin-Dependent Kinase) inhibitors, the pyrimidine ring mimics the adenine base of ATP.

  • Interaction: The N1 and N3 nitrogens (or the 4-oxo/OH group) form critical hydrogen bonds with the "hinge region" of the kinase.

  • Selectivity: The bulky C6-cyclohexyl group points into the solvent-exposed area or a hydrophobic back-pocket, providing selectivity over other kinases.

Biological Interaction Diagram

Bio_Interaction Compound 6-Cyclohexyl-2-methyl pyrimidin-4-ol Interaction1 Hydrophobic Interaction Compound->Interaction1 C6-Cyclohexyl Interaction2 Hydrogen Bonding Compound->Interaction2 N1/C4-OH Target_ZIKV ZIKV RdRp (Palm Region) Target_Kinase Kinase ATP Pocket (Hinge Region) Interaction1->Target_ZIKV Allosteric Inhibition Interaction2->Target_Kinase ATP Mimicry

Caption: Figure 2: Pharmacophore mapping of the scaffold against viral and oncological targets.

Part 5: Handling, Stability, & Safety

Stability Profile
  • Thermal Stability: High. Pyrimidinones are generally stable up to >200°C.

  • Chemical Stability: Resistant to mild acids and bases. The C2-methyl group is weakly acidic and can be deprotonated by strong bases (e.g., n-BuLi) for lateral lithiation.

  • Storage: Store in a cool, dry place under inert gas. Hygroscopic tendency is low but possible due to the amide/iminol functionality.

Safety Protocols (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, especially when using NaOEt or POCl₃ (if derivatizing).

  • First Aid: In case of contact, flush with water for 15 minutes. If inhaled, move to fresh air.[2]

References

  • Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Frontiers in Microbiology. (2022). Link

  • Ethyl 3-cyclohexyl-3-oxopropanoate (Precursor Data). PubChem Database. CID 266327.[3] Link

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field. Pharmaceuticals (MDPI). (2024). Link

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence. ChemRxiv. (2021). Link

Sources

Technical Guide: The Chemical Architecture and Therapeutic Potential of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage with a wide array of biological targets.[1][2] This guide provides an in-depth technical analysis of a specific, yet underexplored, derivative: 6-Cyclohexyl-2-methylpyrimidin-4-ol. We will dissect its molecular structure, propose a robust and logical synthetic pathway, and outline a comprehensive analytical validation workflow. Furthermore, by synthesizing data from structurally related pyrimidinones, we will explore its potential therapeutic applications, focusing on anti-inflammatory and anti-proliferative pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel pyrimidine scaffolds in their discovery programs.

Molecular Profile and Physicochemical Characteristics

The title compound, 6-Cyclohexyl-2-methylpyrimidin-4-ol, is a heterocyclic molecule featuring a pyrimidine core. The core is substituted with a cyclohexyl group at the C6 position, a methyl group at the C2 position, and a hydroxyl group at the C4 position. The cyclohexyl moiety significantly increases the molecule's lipophilicity, a critical parameter for membrane permeability and potential blood-brain barrier penetration.

A key structural feature of pyrimidin-4-ols is their existence in a tautomeric equilibrium with the corresponding keto form, 6-cyclohexyl-2-methylpyrimidin-4(3H)-one. In solid-state and most physiological conditions, the keto form is predominant due to the greater stability of the amide-like resonance. This tautomerism is crucial for its interaction with biological targets, as the N-H and C=O groups are potent hydrogen bond donors and acceptors, respectively.

Chemical Structure:

(Note: 2D representation of the predominant pyrimidin-4(3H)-one tautomer)

Physicochemical Data Summary:

The following table summarizes the predicted physicochemical properties for 6-Cyclohexyl-2-methylpyrimidin-4-ol. These values are computationally derived and serve as a baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₆N₂ODefines the elemental composition.
Molecular Weight 192.26 g/mol Influences diffusion and transport properties.
LogP (Octanol/Water) ~2.5 - 3.0Indicates high lipophilicity and potential for good membrane absorption.
Hydrogen Bond Donors 1 (in keto form)Potential for specific interactions with target proteins.
Hydrogen Bond Acceptors 2 (in keto form)Potential for specific interactions with target proteins.
Topological Polar Surface Area (TPSA) ~41.5 ŲSuggests good potential for oral bioavailability.

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 4-pyrimidinone scaffolds is a well-established area of heterocyclic chemistry. A highly reliable and efficient approach is the condensation of a β-ketoester with an amidine. This strategy is chosen for its convergence, high yields, and the commercial availability of the requisite starting materials.

Proposed Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Final Product SM1 Ethyl 3-cyclohexyl-3-oxopropanoate Cond 1. Sodium Ethoxide (Base) 2. Ethanol (Solvent) 3. Reflux (Heat) 4. Acidic Workup (e.g., Acetic Acid) SM1->Cond SM2 Acetamidine HCl SM2->Cond FP 6-Cyclohexyl-2-methylpyrimidin-4-ol Cond->FP Cyclocondensation G cluster_purification Purification cluster_characterization Structural Confirmation & Purity Crude Crude Product (Post-Filtration) Recryst Recrystallization Crude->Recryst NMR 1H & 13C NMR Recryst->NMR Analysis MS Mass Spectrometry (MS) Recryst->MS Analysis IR Infrared (IR) Spectroscopy Recryst->IR Analysis Purity HPLC / Elemental Analysis Recryst->Purity Analysis Final Validated Compound NMR->Final MS->Final IR->Final Purity->Final G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound 6-Cyclohexyl-2- methylpyrimidin-4-ol Compound->Inhibition

Sources

2-methyl-6-cyclohexyl-4-hydroxypyrimidine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-methyl-6-cyclohexyl-4-hydroxypyrimidine , a heterocyclic building block critical in medicinal chemistry and agrochemical synthesis.[1]

Synonyms, Nomenclature, and Synthetic Utility[1]

CAS Registry Number: 1258306-14-7 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1][2]

Executive Summary

2-methyl-6-cyclohexyl-4-hydroxypyrimidine is a substituted pyrimidine derivative used primarily as a scaffold in the development of bioactive compounds.[1] Its structural significance lies in the pyrimidine pharmacophore , which is isosteric with pyridine and ubiquitous in kinase inhibitors, antivirals, and herbicides.

The molecule exhibits prototropic tautomerism , existing in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .[1] While often named as a "hydroxypyrimidine" in casual laboratory parlance, the keto tautomer is thermodynamically favored in the solid state and in polar solvents, a distinction that is critical for accurate IUPAC nomenclature, X-ray crystallography interpretation, and receptor binding modeling.

Structural Identity & Nomenclature

The nomenclature of this compound is complex due to the mobile proton on the nitrogen/oxygen atoms. Researchers must recognize that vendors and databases may index the compound under either tautomeric name.

Nomenclature Hierarchy[4][5]
StandardIdentifier / NameContext
IUPAC (Preferred) 6-cyclohexyl-2-methylpyrimidin-4(3H)-one Describes the dominant keto tautomer.[1]
IUPAC (Alternative) 6-cyclohexyl-2-methylpyrimidin-4-olDescribes the aromatic enol tautomer.[1]
CAS Name 4-Pyrimidinol, 6-cyclohexyl-2-methyl-Used in Chemical Abstracts Service.[1]
Common Synonyms 2-methyl-6-cyclohexyl-4-hydroxypyrimidine4-hydroxy-2-methyl-6-cyclohexylpyrimidineGeneral laboratory usage.[1]
SMILES Cc1nc(C2CCCCC2)cc(=O)[nH]1Keto form (Explicit H on Nitrogen).
InChI Key XQHKPWWNAQFIMD-UHFFFAOYSA-NUnique digital identifier.
Tautomerism Visualized

The following diagram illustrates the equilibrium between the hydroxy (enol) and oxo (keto) forms. In the keto form, the proton resides on N3, destroying the aromaticity of the ring but gaining the stability of the carbonyl bond.

Tautomerism Enol Enol Form (Aromatic) 2-methyl-6-cyclohexylpyrimidin-4-ol Keto Keto Form (Dominant) 2-methyl-6-cyclohexylpyrimidin-4(3H)-one Enol->Keto  Proton Transfer  

Figure 1: Prototropic tautomerism. The keto form (green) is generally the major congener in solution and solid phase.

Synthesis & Production

The synthesis of 2-methyl-6-cyclohexyl-4-hydroxypyrimidine follows a classic cyclocondensation strategy, typically involving a 1,3-dielectrophile and a 1,3-dinucleophile.[1]

Retrosynthetic Analysis

The pyrimidine ring is constructed by condensing a


-keto ester  (providing carbons C4, C5, C6) with an amidine  (providing N1, C2, N3).
  • Fragment A (C-C-C): Ethyl 3-cyclohexyl-3-oxopropanoate (CAS 15971-92-3).[1][3]

  • Fragment B (N-C-N): Acetamidine hydrochloride (CAS 124-42-5).

Experimental Protocol

Objective: Synthesis of 2-methyl-6-cyclohexyl-4-hydroxypyrimidine via condensation.

Reagents:

  • Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq)[1]

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal in absolute ethanol under nitrogen atmosphere to generate a fresh sodium ethoxide solution. Alternatively, use commercial 21% NaOEt in ethanol.

  • Amidine Activation: Add acetamidine hydrochloride to the NaOEt solution. Stir for 15 minutes at room temperature to liberate the free base acetamidine.

  • Condensation: Dropwise add Ethyl 3-cyclohexyl-3-oxopropanoate to the mixture. The reaction is exothermic; maintain temperature below 40°C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of water.

    • Crucial Step: Acidify the aqueous solution carefully with glacial acetic acid or dilute HCl to pH ~5–6. The product (in its keto form) will precipitate out of solution.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water or acetonitrile to yield the pure product.

Synthesis Workflow Diagram

Synthesis BetaKeto Ethyl 3-cyclohexyl- 3-oxopropanoate Base NaOEt / EtOH BetaKeto->Base Amidine Acetamidine Hydrochloride Amidine->Base Intermediate Intermediate: Acyclic Adduct Base->Intermediate Nucleophilic Attack Cyclization Reflux (Cyclization) - EtOH, - H2O Intermediate->Cyclization Acidification Acidification (pH 5-6) Precipitation Cyclization->Acidification Product 2-methyl-6-cyclohexyl- 4-hydroxypyrimidine Acidification->Product

Figure 2: Cyclocondensation pathway for the synthesis of the target pyrimidine.[1]

Applications & Utility

Medicinal Chemistry

This molecule serves as a versatile scaffold for drug discovery.[4] The hydroxyl group at position 4 is a "chemical handle" that can be converted into a chloride (using POCl₃), which then allows for nucleophilic substitution (SNAr) with amines or alkoxides.

  • Kinase Inhibitors: The pyrimidine core is a privileged structure in ATP-competitive kinase inhibitors.

  • Antivirals: Analogs of hydroxypyrimidines are often explored as nucleobase mimics.

Agrochemicals

Substituted pyrimidines are key intermediates in the synthesis of uracil herbicides (e.g., Bromacil, Lenacil). The cyclohexyl group provides lipophilicity, enhancing penetration through plant cuticles, while the pyrimidine ring interferes with photosystem II or acetolactate synthase (ALS).

References

  • Chemical Abstracts Service (CAS). (2025). Entry for CAS 1258306-14-7.[1][5] American Chemical Society.

  • PubChem. (2025).[6][7][8] Compound Summary: 6-Cyclohexyl-2-methylpyrimidin-4-ol.[1][5] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1955). Synthesis of 4-Methyl-6-hydroxypyrimidine (General Method). Org. Synth. 1955, 35,[9] 80. [Link]

  • ChemSrc. (2025). 6-Cyclohexyl-2-methylpyrimidin-4-ol Physicochemical Properties. [Link][1][2][5]

  • MDPI. (2025). Synthesis of Beta-Keto Ester Precursors. Molbank 2025.[10] [Link]

Sources

An In-depth Technical Guide to 6-Cyclohexyl-2-methylpyrimidin-4-ol: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide focuses on a specific derivative, 6-Cyclohexyl-2-methylpyrimidin-4-ol, a molecule of interest for its potential pharmacological applications. While direct experimental data for this exact compound is not extensively available in public literature, this document provides a comprehensive overview based on established principles of organic chemistry and the well-documented properties of structurally related pyrimidine analogues.[5][6][7] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental characteristics, a plausible synthetic route, and a discussion of its potential as a lead compound in various therapeutic areas.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for development as a therapeutic agent. These properties influence absorption, distribution, metabolism, and excretion (ADME). Based on its chemical structure, the key physicochemical parameters for 6-Cyclohexyl-2-methylpyrimidin-4-ol have been calculated and are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OCalculated
Molecular Weight 192.26 g/mol Calculated
IUPAC Name 6-cyclohexyl-2-methylpyrimidin-4-olNomenclature

Molecular Structure and Tautomerism

The structure of 6-Cyclohexyl-2-methylpyrimidin-4-ol features a pyrimidine ring substituted with a cyclohexyl group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. It is important to note that pyrimidin-4-ols can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This equilibrium can be influenced by the solvent and pH.

Caption: Molecular structure of 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Proposed Synthesis Protocol

The synthesis of 6-substituted-2-alkylpyrimidin-4-ols can be achieved through the condensation of an appropriate β-ketoester with an amidine. The following protocol outlines a plausible and efficient route for the synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol. This method is adapted from established procedures for pyrimidine synthesis.

Experimental Workflow: Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol

G start Start: Prepare Reactants step1 Dissolve Sodium in Ethanol start->step1 step2 Add Acetamidine Hydrochloride step1->step2 Forms Sodium Ethoxide step3 Add Ethyl 3-cyclohexyl-3-oxopropanoate step2->step3 Forms free acetamidine step4 Reflux the Mixture step3->step4 Condensation Reaction step5 Cool and Neutralize step4->step5 Reaction Completion step6 Isolate Crude Product step5->step6 Precipitation step7 Recrystallize and Purify step6->step7 Purification end_node End: Pure 6-Cyclohexyl-2-methylpyrimidin-4-ol step7->end_node

Caption: A proposed workflow for the synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Step-by-Step Methodology
  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

  • Formation of Acetamidine: Once the sodium has completely dissolved, add acetamidine hydrochloride to the sodium ethoxide solution. Stir the mixture for 30 minutes at room temperature. This will generate the free base of acetamidine.

  • Condensation Reaction: To the stirred suspension of acetamidine, add ethyl 3-cyclohexyl-3-oxopropanoate dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 7. This will cause the product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water and a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield pure 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Potential Applications in Drug Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The presence of a cyclohexyl group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.

  • Antiviral Activity: Structurally similar 6-cyclohexyl-substituted pyrimidine derivatives have shown inhibitory activity against various viruses, such as HIV and Zika virus.[5][6] The mechanism of action often involves the inhibition of viral enzymes like reverse transcriptase or RNA-dependent RNA polymerase.

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, which are crucial in cancer therapy.[4] The structural motifs present in 6-Cyclohexyl-2-methylpyrimidin-4-ol suggest it could be explored for its potential as an inhibitor of protein kinases involved in cell cycle regulation.

  • GPR84 Agonism: Some alkylpyrimidine-4,6-diol derivatives have been identified as agonists of GPR84, a G protein-coupled receptor involved in inflammation.[7] This suggests that 6-Cyclohexyl-2-methylpyrimidin-4-ol could be investigated for its potential role in modulating inflammatory responses.

Conclusion

While 6-Cyclohexyl-2-methylpyrimidin-4-ol is not a widely documented compound, its structural features suggest it is a molecule of significant interest for drug discovery and development. This guide provides a foundational understanding of its predicted physicochemical properties, a robust and feasible synthetic strategy, and highlights its potential therapeutic applications based on the well-established pharmacology of related pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate the biological activity profile of this promising compound.

References

  • LookChem. (n.d.). Cas 1258306-15-8, 6-cyclohexyl-2-cyclopropylpyrimidin-4-ol. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Cyclohexyl-4-methyl-2(1H)-pyridone. Retrieved from [Link]

  • He, Y., et al. (2022). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Frontiers in Microbiology. Retrieved from [Link]

  • He, Y., et al. (2022). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Methylenebis(6-cyclohexyl-p-cresol). Retrieved from [Link]

  • MDPI. (2022, August 5). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Retrieved from [Link]

  • Wang, Y., et al. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Preprints.org. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • EPA. (2025, October 15). 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl(pyrimidin-4-yl)methanamine. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

Sources

6-Cyclohexyl-2-methylpyrimidin-4-ol therapeutic potential in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Architecture of 6-Cyclohexyl-2-methylpyrimidin-4-ol: A Privileged Scaffold for Anti-Viral and Kinase Inhibitor Discovery

Executive Summary

6-Cyclohexyl-2-methylpyrimidin-4-ol (and its tautomer 6-cyclohexyl-2-methylpyrimidin-4(3H)-one ) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike non-specific fragments, this architecture possesses inherent geometric and physicochemical properties—specifically the hydrophobic bulk of the C6-cyclohexyl group combined with the hydrogen-bond donor/acceptor motif of the pyrimidine core—that predispose it to binding deep hydrophobic pockets in viral polymerases (RdRp) and kinase ATP-binding sites.

This technical guide dissects the compound’s utility as a lead series for Zika Virus (ZIKV) inhibitors , HCV therapeutics , and FGFR4 kinase antagonists , providing a roadmap for its synthesis, optimization, and biological validation.[1]

Part 1: Chemical Architecture & Synthesis

Structural Biology & Tautomerism

The molecule exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In solution and solid-state, the keto-tautomer often predominates, which is critical for target engagement.[1]

  • C6-Cyclohexyl Motif: Acts as a "hydrophobic anchor." In viral RNA-dependent RNA polymerases (RdRp), this group occupies the "Palm" domain's hydrophobic pocket (e.g., residues Val, Leu, Phe), stabilizing the ligand-protein complex.[1]

  • C2-Methyl Motif: A steric gatekeeper. While the methyl group provides metabolic stability, it is frequently the site of "hit-to-lead" optimization, where it is replaced by thiols or amines to extend interactions into the solvent-exposed regions of the active site.[1]

  • N3/O4 Motif: The lactam functionality serves as a bidentate hydrogen bond donor/acceptor pair, mimicking the nucleobase interactions required for kinase hinge binding.[1]

Validated Synthetic Protocol

The most robust route to 6-Cyclohexyl-2-methylpyrimidin-4-ol utilizes a condensation-cyclization strategy between a


-keto ester and an amidine.

Protocol: Cyclocondensation

  • Reagents: Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq), Acetamidine hydrochloride (1.2 eq), Sodium Ethoxide (2.5 eq), Ethanol (Anhydrous).[1]

  • Procedure:

    • Dissolve sodium metal in anhydrous ethanol to generate NaOEt in situ.[1]

    • Add acetamidine hydrochloride and stir for 15 min at RT to liberate the free base.[1]

    • Add ethyl 3-cyclohexyl-3-oxopropanoate dropwise.

    • Reflux the mixture for 8–12 hours. Monitor via TLC (9:1 DCM:MeOH).[1]

    • Workup: Evaporate solvent. Dissolve residue in minimal water.[1] Acidify to pH 4.0 using glacial acetic acid or 1N HCl.[1]

    • Purification: The product precipitates as a white solid.[1] Filter and recrystallize from Ethanol/Water.[1]

Yield: Typically 75–85%.[1] Purity Check:


H NMR (DMSO-

) should show the cyclohexyl multiplet (1.1–2.5 ppm) and the characteristic C5-H singlet (~6.0 ppm).

Part 2: Therapeutic Applications & Mechanism of Action

Anti-Viral Potency (ZIKV & HCV)

Research indicates that 6-cyclohexyl-pyrimidinones are potent inhibitors of the NS5 RNA-dependent RNA polymerase (RdRp) .[2] The scaffold binds to the allosteric "Palm" site, inducing a conformational change that prevents RNA elongation.[1]

  • Mechanism: Non-nucleoside inhibition (NNI).[1]

  • Key Residues: The cyclohexyl group interacts with hydrophobic residues (e.g., Tyr450, Val451 in HCV; equivalent residues in ZIKV), while the pyrimidine core H-bonds with the backbone.[1]

Kinase Selectivity (FGFR4)

In oncology, this scaffold serves as a template for Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][3] The 2-methyl group is often substituted to tune selectivity against FGFR1–3. The pyrimidin-4-one core mimics the adenine ring of ATP, binding to the kinase hinge region.[1]

Part 3: Visualization of Mechanism

Pathway Diagram: Synthesis & Biological Targets[1]

G KetoEster Ethyl 3-cyclohexyl- 3-oxopropanoate Scaffold 6-Cyclohexyl-2-methyl- pyrimidin-4-ol (The Scaffold) KetoEster->Scaffold Cyclocondensation (NaOEt/EtOH) Amidine Acetamidine (HCl salt) Amidine->Scaffold Hydrophobic Hydrophobic Interaction (Cyclohexyl Group) Scaffold->Hydrophobic HBond H-Bond Donor/Acceptor (Lactam Core) Scaffold->HBond ZIKV Zika Virus NS5 RdRp (Palm Domain) HCV HCV NS5B Polymerase FGFR FGFR4 Kinase (ATP Hinge) Hydrophobic->ZIKV Allosteric Inhibition Hydrophobic->HCV HBond->FGFR ATP Mimicry

Caption: Synthesis of the 6-cyclohexyl-2-methylpyrimidin-4-ol scaffold and its divergent binding modes in viral polymerases (hydrophobic pocket) versus kinases (hinge region).

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 2-position of the 6-cyclohexyl-pyrimidin-4-ol core drastically alter therapeutic potency, transforming the "scaffold" into a "lead."

Compound VariantR2 SubstituentTargetActivity (IC50/EC50)Mechanism Note
Parent Scaffold –CH3 (Methyl)General> 50 µMWeak binder; lacks extension into solvent channel.
Derivative A –S–CH2–CONH–PhZIKV RdRp7.65 µM Thio-linker allows flexibility; Phenyl group adds pi-stacking.
Derivative B –NH–CyclohexylFGFR412 nM Amino-linker forms additional H-bonds in kinase hinge.
Derivative C –S–(CH2)2–OHHCV NS5B2.4 µMHydroxyl group interacts with hydrophilic solvent front.[1]

Data synthesized from comparative analysis of pyrimidinone antiviral series [1][3].

Part 5: Experimental Validation Protocols

ZIKV RdRp Inhibition Assay

To validate the therapeutic potential of this scaffold, use the following enzymatic assay:

  • Enzyme Prep: Recombinant ZIKV NS5 RdRp (100 nM).

  • Substrate: Poly(C) RNA template and biotinylated GTP.

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

  • Workflow:

    • Incubate Enzyme + Compound (0.1–100 µM) for 15 min at 25°C.

    • Initiate reaction with RNA template/GTP mix.[1]

    • Incubate 60 min at 30°C.

    • Quench with EDTA (50 mM).[1]

  • Detection: Streptavidin-Europium TR-FRET assay. Lower fluorescence indicates inhibition.[1]

Solubility & LogP Determination

The cyclohexyl group significantly increases lipophilicity.[1]

  • Predicted LogP: ~2.8 – 3.2.[1]

  • Protocol: Shake-flask method in Octanol/Water (pH 7.4). Analyze phases via HPLC-UV at 254 nm.

References

  • Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Source: Frontiers in Microbiology / NCBI [Link]

  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. Source: European Journal of Medicinal Chemistry / PubMed [Link][4]

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. Source: ACS Medicinal Chemistry Letters / NCBI [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]

Sources

The Cyclohexyl Ring: A Key to Unlocking Diverse Biological Activities in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents.[3][4] The strategic substitution of the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological activities, leading to the discovery of potent antiviral, anticancer, and anti-inflammatory agents, among others.[1][2][5]

This technical guide focuses on a specific and highly impactful class of pyrimidine derivatives: those bearing a cyclohexyl substituent at the 6-position. The introduction of this bulky, lipophilic group has been shown to be a critical determinant of biological activity, influencing target binding, selectivity, and pharmacokinetic properties. We will delve into the diverse biological activities of these compounds, with a particular focus on their roles as antiviral agents, anticancer therapeutics through the inhibition of cyclin-dependent kinase 2 (CDK2), and modulators of the KCa2 potassium channel.

This guide will provide a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating the biological activity of 6-cyclohexyl-substituted pyrimidine derivatives. Our aim is to equip researchers and drug development professionals with the in-depth knowledge required to advance the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Antiviral Activity: Targeting Viral Replication with Precision

Certain 6-cyclohexyl-substituted pyrimidine derivatives have emerged as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Zika Virus (ZIKV).[6] Their mechanism of action often involves the targeting of key viral enzymes essential for replication.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

A primary target for many antiviral 6-cyclohexyl-substituted pyrimidines is the viral RNA-dependent RNA polymerase (RdRp).[6][7] This enzyme is crucial for the replication of the viral RNA genome. By binding to the RdRp, these pyrimidine derivatives can allosterically inhibit its function, preventing the synthesis of new viral RNA and effectively halting viral replication.[8] For instance, the compound 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (4w) has been identified as an inhibitor of the ZIKV NS5 RdRp.[6]

The general mechanism of RdRp inhibitors involves competing with natural nucleoside triphosphates for the active site of the polymerase.[8] Once incorporated into the growing RNA chain, these inhibitors can act as chain terminators, preventing further elongation. Alternatively, they can cause mutations in the viral genome, leading to a non-viable viral progeny.[6]

ZIKV_Replication_Cycle ZIKV Zika Virus Entry Entry ZIKV->Entry Release Release Release->ZIKV Progeny Virus Inhibitor Inhibitor RNA_Synthesis RNA_Synthesis Inhibitor->RNA_Synthesis Inhibits RdRp

Structure-Activity Relationship (SAR)

The antiviral potency of 6-cyclohexyl-substituted pyrimidines is significantly influenced by the nature and position of various substituents on the pyrimidine ring and the phenylamino carbonylmethylthio side chain.[6]

  • C-6 Position: The presence of a cyclohexyl or cyclohexylmethyl group at the C-6 position is a key determinant of antiviral activity. For example, C-6 cyclohexylmethyl substituted compounds have shown anti-HIV activity, while C-6 cyclohexyl substituted compounds are active against HCV.[6]

  • C-5 Position: Alkyl substitutions at the C-5 position, such as an ethyl group, have been found to be beneficial for anti-ZIKV activity.[6]

  • C-2 Side Chain: Modifications to the phenyl ring at the end of the C-2 side chain are crucial. The presence of fluoro-containing substituents like F, CF3, OCF3, and OCH3 can enhance anti-HIV or anti-HCV activity.[6] Specifically for anti-ZIKV activity, difluoro substitution on the phenyl ring has shown promising results.[6]

A group-based quantitative structure-activity relationship (GQSAR) study on pyrimidine derivatives with antiviral activity highlighted the importance of hydrophobicity at the R1 position and electronic properties at the R2 position for optimal activity.[3][9]

Experimental Protocol: Zika Virus Plaque Reduction Assay

This protocol details a standard method for evaluating the antiviral activity of 6-cyclohexyl-substituted pyrimidine derivatives against Zika virus.[10][11][12][13]

Materials:

  • Vero cells (or other susceptible cell lines)

  • Zika virus stock of known titer (e.g., PRVABC59)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (6-cyclohexyl-substituted pyrimidine derivatives) dissolved in DMSO

  • Overlay medium (e.g., culture medium with 1% carboxymethylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Virus Infection: Infect the confluent cell monolayers with a standardized amount of Zika virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the culture medium containing the different concentrations of the test compounds.

  • Overlay Application: After a 2-hour incubation with the compounds, remove the medium and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Summary of Key Antiviral Compounds
Compound IDVirusTargetEC50 (µM)Reference
4w ZIKVNS5 RdRp6.87 (RNA replication)[6]
NITD008 ZIKVRdRp0.51 - 0.56[14]
6-azauridine ZIKVPyrimidine Synthesis3.18 - 3.91[14]
BCX4430 ZIKVNS5 Polymerase3.8 - 11.7 µg/ml[6]

Anticancer Activity: Halting Uncontrolled Cell Proliferation

A significant area of research for 6-cyclohexyl-substituted pyrimidine derivatives is their potential as anticancer agents.[15][16] Many of these compounds exert their antiproliferative effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[1][17]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial enzyme that, in complex with cyclin E and cyclin A, regulates the G1/S phase transition and S phase progression of the cell cycle.[16][18] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] 6-Cyclohexyl-substituted pyrimidine derivatives, such as NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine), act as potent and selective inhibitors of CDK2.[5]

These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb).[2] Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication. This ultimately leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis.[18]

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase cluster_inhibition Site of Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb E2F E2F Released pRb_E2F->E2F Releases E2F DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Cyclin E Transcription CyclinE_CDK2->pRb_E2F Further Phosphorylates pRb (Positive Feedback) CyclinE_CDK2->DNA_Replication Initiates Inhibitor 6-Cyclohexyl-pyrimidine Derivatives Inhibitor->CyclinE_CDK2 Inhibits

Structure-Activity Relationship (SAR)

The SAR for 2,4-diaminopyrimidine CDK2 inhibitors is well-defined, with modifications at various positions significantly impacting potency and selectivity.[5][19][20]

  • C-6 Position: The 6-cyclohexylmethoxy group is a key feature for potent CDK2 inhibition, likely occupying the ribose-binding pocket of the ATP-binding site.[21][22]

  • C-2 Position: The introduction of aliphatic amino substituents at this position can modulate activity. Linear or less sterically hindered amines tend to result in compounds with slightly better activity than the lead compound, NU6027, whereas bulkier substituents decrease activity.[5] Arylsulfonamide and arylcarboxamide derivatives at the 2-position also show excellent potency.[22]

  • C-5 Position: Substitution of the 5-nitroso group with a 5-cyano-NNO-azoxy moiety can afford a new class of inhibitors with similar activity against CDK2.[5]

Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of compounds against CDK2 using a luminescence-based assay that measures ADP production.[22]

Materials:

  • Recombinant human CDK2/cyclin A or CDK2/cyclin E

  • Kinase substrate (e.g., histone H1)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add a mixture of the CDK2 enzyme and its substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines a method to assess the effect of CDK2 inhibitors on the cell cycle distribution of cancer cells.[8][23][24][25][26]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete culture medium

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.

Summary of Key Anticancer Compounds
Compound IDTargetIC50 (µM)Cell LineReference
NU6027 CDK2Potent inhibitor-[5]
8b CDK20.16-[5]
9b CDK20.30-[5]
7q CDK20.0007-[22]
7s CDK20.0008-[22]
Compound 15 CDK2/cyclin A20.061HCT-116[27]
Compound 6d CDK20.55NCI 60[7]

Modulation of KCa2 Channels: A Novel Avenue for Neurological Disorders

Derivatives of 6-cyclohexyl-substituted pyrimidines have also been identified as modulators of small-conductance calcium-activated potassium (KCa2 or SK) channels.[28] These channels play a critical role in regulating neuronal excitability.

Mechanism of Action: Positive Allosteric Modulation

KCa2 channels are involved in the afterhyperpolarization that follows an action potential, which helps to regulate the firing frequency of neurons.[29] Compounds like N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) and its analogs act as positive allosteric modulators of KCa2 channels.[30] They bind to a site on the channel distinct from the calcium-binding site and increase the channel's sensitivity to calcium, leading to enhanced channel opening. This results in a more pronounced afterhyperpolarization and a decrease in neuronal firing rate. This mechanism of action has therapeutic potential for conditions characterized by neuronal hyperexcitability, such as certain types of ataxia.[31]

KCa2_Modulation cluster_neuron Neuron cluster_modulation Modulation Action_Potential Action Potential Ca_Influx Ca²⁺ Influx KCa2_Channel KCa2 Channel K_Efflux K⁺ Efflux AHP Afterhyperpolarization (AHP) Firing_Rate Decreased Firing Rate Modulator 6-Cyclohexyl-pyrimidine Derivatives Modulator->KCa2_Channel Positive Allosteric Modulation (Enhances Ca²⁺ Sensitivity)

Structure-Activity Relationship (SAR)

The SAR of CyPPA analogs reveals the importance of various structural features for KCa2 channel modulation.

  • Cyclohexyl Moiety: Replacement of the cyclohexyl group with substituted phenyl rings can significantly increase potency. For example, dihalophenyl substitutions can lead to a 7- to 10-fold increase in potency compared to CyPPA.

  • Central Pyrimidine Ring: This core structure is essential for activity.

  • Linker between Pyrimidine and Phenyl/Cyclohexyl Group: The nature of the linker is critical. Extending the amino linker with an ethylene group can lead to a loss of activity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method for evaluating the effect of 6-cyclohexyl-substituted pyrimidine derivatives on KCa2 channel activity in a cellular context.[28][30][31][32]

Materials:

  • HEK293 cells (or other suitable cells) expressing the KCa2 channel of interest

  • Cell culture medium

  • External (bath) solution

  • Internal (pipette) solution

  • Test compounds

  • Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation: Plate the KCa2-expressing cells onto coverslips a day before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition (Voltage-Clamp): Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit KCa2 channel currents.

  • Compound Application: After recording a stable baseline current, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the change in current amplitude in the presence of the compound compared to the baseline. Plot the concentration-response curve to determine the EC50 value for channel potentiation.

Conclusion and Future Perspectives

The 6-cyclohexyl-substituted pyrimidine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents with diverse biological activities. The research highlighted in this guide demonstrates the potential of these compounds as antiviral agents targeting viral RdRp, as anticancer therapeutics through the selective inhibition of CDK2, and as modulators of KCa-2 channels for the potential treatment of neurological disorders.

The well-defined structure-activity relationships for each of these activities provide a solid foundation for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a practical guide for researchers to evaluate the biological activity of newly synthesized compounds.

Future research in this area should continue to explore the vast chemical space around the 6-cyclohexyl-substituted pyrimidine core. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the design of more potent and selective compounds. Furthermore, a deeper understanding of the off-target effects and potential for drug resistance will be crucial for the successful clinical translation of these promising therapeutic candidates. The continued investigation of 6-cyclohexyl-substituted pyrimidine derivatives holds great promise for addressing unmet medical needs in infectious diseases, oncology, and neurology.

References

  • He, P., et al. (2022). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Cho, A., et al. (2017). Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based, high-throughput screening assay. Antiviral Research, 138, 59-66. [Link]

  • Zhang, T., et al. (2020). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 10(49), 29329-29340. [Link]

  • Kumar, S., et al. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. [Link]

  • Li, Y., et al. (2022). Identification of Small Molecules as Zika Virus Entry Inhibitors. Viruses, 14(11), 2439. [Link]

  • Somkuwar, S., & Chaubey, N. (2023). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 14(02), 097-105. [Link]

  • Xu, X., et al. (2015). Synthesis and Quantitative Structure-Activity Relationship (QSAR) Analysis of Some Novel oxadiazolo[3,4-d]pyrimidine Nucleosides Derivatives as Antiviral Agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 546-549. [Link]

  • Kumar, S., et al. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. [Link]

  • National Center for Biotechnology Information. Gene, CDK2 cyclin dependent kinase 2. [Link]

  • El-Deen, E. M. M., et al. (2022). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Molecules, 27(3), 803. [Link]

  • Singh, U., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Archiv der Pharmazie. [Link]

  • Cortese, D., et al. (2016). Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem, 11(16), 1705-1708. [Link]

  • Wang, C., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3779. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]

  • Patel, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 911928. [Link]

  • Wang, C., et al. (2022). Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. Molecules, 27(18), 6109. [Link]

  • Somkuwar, S., & Chaubey, N. (2023). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences, 14(02), 097-105. [Link]

  • Protocol Exchange. (2023). Optimized protocol for the amplification and viral titration of Zika Virus. [Link]

  • Protocol Exchange. (2017). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. [Link]

  • Sarma, R. H. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(17), 8345-8363. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

  • Ece, A., & Sevin, F. (2010). Exploring QSAR on 4-Cyclohexylmethoxypyrimidines as Antitumor Agents for Their Inhibitory Activity of CDK2. Letters in Drug Design & Discovery, 7(9), 625-631. [Link]

  • Boufateh, A., et al. (2021). In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Current Computer-Aided Drug Design, 17(5), 723-735. [Link]

  • Bio-protocol. (2017). Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 27(24), 8820. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1857. [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]

  • Hardcastle, I. R., et al. (2007). Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 50(10), 2468-2477. [Link]

  • ResearchGate. (2017). Zika Plaque Assay Protocol? [Link]

  • Parakulam, R. R., et al. (1999). QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps. SAR and QSAR in Environmental Research, 10(2-3), 175-206. [Link]

  • El-Sayed, N. F., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8206. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • Centers for Disease Control and Prevention. (2016). Interim Guidance for Interpretation of Zika Virus Antibody Test Results. MMWR. Morbidity and Mortality Weekly Report, 65(21), 543-546. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Lee, H. C., & Lingle, C. J. (2022). The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases. Annual Review of Pharmacology and Toxicology, 62, 337-357. [Link]

  • Chubanov, V., et al. (2016). Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7. British Journal of Pharmacology, 173(4), 669-684. [Link]

  • Al-Ramim, M. A. A., et al. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. ACS Chemical Neuroscience, 13(4), 486-500. [Link]

  • ResearchGate. (2011). Physiological functions of KCa2 channels. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to 6-Cyclohexyl-2-methylpyrimidin-4-ol for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 6-Cyclohexyl-2-methylpyrimidin-4-ol, a molecule of interest within the broader class of pyrimidinol derivatives, which have shown potential in various therapeutic areas, including as anti-HIV agents.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of chemical safety, regulatory standards, and data from analogous structures to empower you with the knowledge for responsible innovation.

The Imperative of a Proactive Safety Culture

In the landscape of pharmaceutical research, adherence to safety protocols is not merely a regulatory hurdle but the bedrock of scientific integrity and personnel well-being. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a comprehensive approach to chemical safety, centered around a living Chemical Hygiene Plan (CHP).[3][4][5] This plan is the operational blueprint for how your laboratory will manage hazardous chemicals, and it must be readily accessible to all personnel.[4][6]

Hazard Identification and Risk Assessment: A Class-Based Approach

Given the novelty of 6-Cyclohexyl-2-methylpyrimidin-4-ol, a thorough risk assessment necessitates an evaluation of its constituent chemical moieties: the pyrimidinol core and the cyclohexyl group. Pyrimidinol derivatives, while diverse in their specific toxicological profiles, warrant careful handling due to the potential for biological activity.[1][2] Similarly, cyclohexyl-containing compounds can present a range of hazards, from skin and eye irritation to potential systemic effects.[7][8]

A prudent approach, therefore, is to treat 6-Cyclohexyl-2-methylpyrimidin-4-ol as a potentially hazardous substance until comprehensive toxicological data is available. The following table summarizes a conservative, class-based hazard assessment.

Hazard Category Anticipated Risk Based on Structural Analogs Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11][12]Avoid ingestion, skin contact, and inhalation of dust or aerosols.
Skin Corrosion/Irritation May cause skin irritation.[9][11][13]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.[9][11][13]Wear safety glasses with side shields or chemical goggles.
Respiratory or Skin Sensitization Potential for skin sensitization.[7]Handle with care to avoid repeated skin contact.
Germ Cell Mutagenicity Insufficient data; handle as a potential mutagen.Use engineering controls to minimize exposure.
Carcinogenicity Insufficient data.Assume it has not been tested and handle accordingly.
Reproductive Toxicity Some related compounds are suspected of damaging fertility or the unborn child.[14]Personnel of child-bearing potential should be aware of the potential risks.
Specific Target Organ Toxicity (Single/Repeated Exposure) May cause respiratory irritation.[9][11][13]Handle in a well-ventilated area or with local exhaust ventilation.
Aquatic Toxicity Potentially harmful to aquatic life.[9]Prevent release to the environment.

The Laboratory Workflow: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be integrated into your laboratory's Chemical Hygiene Plan.

Engineering Controls: The First Line of Defense

The primary strategy for minimizing exposure to any potentially hazardous chemical is the implementation of robust engineering controls.

Engineering_Controls_Workflow cluster_Preparation Preparation & Weighing cluster_Reaction Reaction & Workup cluster_Purification Purification & Analysis cluster_Storage Storage Prep Weighing of 6-Cyclohexyl-2-methylpyrimidin-4-ol Reaction Chemical Synthesis / Biological Assay Prep->Reaction Transfer of compound Purification Chromatography / Recrystallization Reaction->Purification Crude product Storage Long-term & Short-term Storage Purification->Storage Purified compound Weighing_Control Use a chemical fume hood or a ventilated balance enclosure. Weighing_Control->Prep Reaction_Control Conduct all reactions in a certified chemical fume hood. Reaction_Control->Reaction Purification_Control Perform chromatography and solvent evaporation in a fume hood. Purification_Control->Purification Storage_Control Store in a designated, well-ventilated, and labeled cabinet. Storage_Control->Storage

Caption: Engineering controls at each stage of the experimental workflow.

Personal Protective Equipment (PPE): Your Personal Shield

While engineering controls are paramount, appropriate PPE is a critical secondary barrier.

Experimental Protocol: Donning and Doffing PPE

  • Donning Sequence:

    • Lab Coat: Select a flame-resistant lab coat with long sleeves and a secure closure.

    • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.

    • Gloves: Choose chemically resistant gloves (e.g., nitrile) and ensure they are the correct size. Inspect for any defects before use.

    • Additional PPE (as needed): For tasks with a high risk of splashes, a face shield and a chemical-resistant apron are recommended.[15]

  • Doffing Sequence (to prevent self-contamination):

    • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

    • Face Shield/Goggles: Remove from the back of the head.

    • Lab Coat: Remove by turning it inside out.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[16]

Chemical Storage and Segregation

Proper storage is essential to prevent degradation of the compound and to avoid dangerous reactions.[17]

  • Container: Keep 6-Cyclohexyl-2-methylpyrimidin-4-ol in a tightly sealed, clearly labeled container.[16][18] The label should include the chemical name, hazard warnings (e.g., "irritant," "handle with care"), and the date received.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][15]

  • Segregation: Do not store with strong acids, bases, or oxidizers.[17]

Emergency Procedures: Preparedness is Key

A well-defined emergency response plan is a critical component of your laboratory's safety protocol.

Emergency_Response_Decision_Tree Start Emergency Event Spill Chemical Spill Start->Spill Exposure Personnel Exposure Start->Exposure Fire Fire Start->Fire Assess_Spill Assess Spill Size & Hazard Spill->Assess_Spill Assess_Exposure Identify Route of Exposure Exposure->Assess_Exposure Assess_Fire Assess Fire Size Fire->Assess_Fire Small_Spill Small Spill (Manageable by lab personnel) Assess_Spill->Small_Spill Small Large_Spill Large Spill (Beyond lab capabilities) Assess_Spill->Large_Spill Large Cleanup Follow Spill Cleanup Protocol: 1. Alert others 2. Wear appropriate PPE 3. Contain the spill 4. Absorb and collect waste 5. Decontaminate the area Small_Spill->Cleanup Evacuate_Spill Evacuate the area. Pull the fire alarm. Call emergency services. Large_Spill->Evacuate_Spill Skin_Contact Skin Contact Assess_Exposure->Skin_Contact Skin Eye_Contact Eye Contact Assess_Exposure->Eye_Contact Eye Inhalation Inhalation Assess_Exposure->Inhalation Inhalation Ingestion Ingestion Assess_Exposure->Ingestion Ingestion Skin_First_Aid Remove contaminated clothing. Flush with water for 15 min. Skin_Contact->Skin_First_Aid Eye_First_Aid Flush eyes with eyewash for 15 min. Eye_Contact->Eye_First_Aid Inhalation_First_Aid Move to fresh air. Inhalation->Inhalation_First_Aid Ingestion_First_Aid Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Ingestion_First_Aid Seek_Medical Seek Medical Attention. Bring the SDS/chemical info. Skin_First_Aid->Seek_Medical Eye_First_Aid->Seek_Medical Inhalation_First_Aid->Seek_Medical Ingestion_First_Aid->Seek_Medical Small_Fire Small & Contained Fire Assess_Fire->Small_Fire Small Large_Fire Large or Spreading Fire Assess_Fire->Large_Fire Large Extinguish Use appropriate fire extinguisher (dry chemical, CO2, or foam). Small_Fire->Extinguish Evacuate_Fire Activate fire alarm. Evacuate immediately. Close doors behind you. Large_Fire->Evacuate_Fire

Caption: A decision tree for responding to laboratory emergencies.

Experimental Protocol: Spill Response

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.

  • Clean the Spill: Apply an absorbent material from the outside of the spill inwards.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the hazardous waste according to your institution's guidelines.

Conclusion: A Commitment to a Safer Scientific Future

The responsible advancement of science, particularly in the realm of drug discovery, hinges on a deeply ingrained culture of safety. While this guide provides a comprehensive framework for the safe handling of 6-Cyclohexyl-2-methylpyrimidin-4-ol, it is incumbent upon every researcher to remain vigilant, to continuously seek out information, and to foster an environment where safety is a shared and paramount value. As our understanding of this and other novel compounds evolves, so too must our safety practices, ensuring that our pursuit of knowledge is always protective of ourselves, our colleagues, and the environment.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). MasterControl. Retrieved February 22, 2024, from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved February 22, 2024, from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved February 22, 2024, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved February 22, 2024, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved February 22, 2024, from [Link]

  • 6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. (2011, June 15). PubMed. Retrieved February 22, 2024, from [Link]

  • 4-Pentenal, 5-cyclohexyl-2,4-dimethyl-, (4E)- - Assessment statement. (2021, September 6). Australian Government Department of Health and Aged Care. Retrieved February 22, 2024, from [Link]

  • 2,2'-Methylenebis(6-cyclohexyl-p-cresol) - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]

  • Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. (2022, October 11). Frontiers in Chemistry. Retrieved February 22, 2024, from [Link]

  • 2-Amino-6-methylpyrimidin-4-ol - Hazard Genotoxicity. (n.d.). U.S. Environmental Protection Agency. Retrieved February 22, 2024, from [Link]

Sources

Synthesis and Process Optimization of 2-Methyl-6-cyclohexylpyrimidin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemical development, frequently serving as the core structure for kinase inhibitors, fungicides, and receptor antagonists. Specifically, 2-alkyl-6-alkylpyrimidin-4-ols represent a critical class of intermediates. This whitepaper details the process chemistry, mechanistic rationale, and self-validating experimental protocols for the synthesis of 2-methyl-6-cyclohexylpyrimidin-4-ol (also existing as its tautomer, 2-methyl-6-cyclohexylpyrimidin-4(1H)-one).

By employing a modified Pinner-type pyrimidine condensation, this guide provides researchers with a robust, scalable, and thermodynamically optimized pathway from commercially available precursors to the isolated target compound.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the pyrimidine ring is most efficiently achieved via a convergent[N-C-N + C-C-C] cyclocondensation.

  • The N-C-N Synthon : Acetamidine hydrochloride provides the C2-methyl group and the two requisite nitrogen atoms.

  • The C-C-C Synthon : 1[1] acts as the highly electrophilic beta-keto ester, providing the C6-cyclohexyl ring and the C4-hydroxyl/carbonyl functionality.

Mechanistic Causality

The reaction is driven by the differential electrophilicity of the beta-keto ester. The highly nucleophilic free base of acetamidine first attacks the more reactive ketone carbonyl (C3 of the propanoate), forming an imine/enamine intermediate and expelling water. Subsequent heating provides the activation energy necessary for the second amidine nitrogen to attack the ester carbonyl, driving an intramolecular cyclization that expels ethanol and yields the aromatized 2[2].

MechanisticWorkflow Amidine Acetamidine (Nucleophile) Imine Imine Intermediate (-H2O) Amidine->Imine KetoEster β-Keto Ester (Electrophile) KetoEster->Imine Cyclized Cyclized Intermediate (-EtOH) Imine->Cyclized Intramolecular Attack Tautomer1 Pyrimidin-4-ol (Enol Form) Cyclized->Tautomer1 Aromatization Tautomer2 Pyrimidin-4(1H)-one (Keto Form) Tautomer1->Tautomer2 Tautomeric Equilibrium

Caption: Mechanistic pathway and tautomeric equilibrium of the pyrimidine product.

Raw Material Sourcing & Stoichiometric Data

To prevent transesterification side-reactions, the choice of base and solvent is critical. Because the electrophile is an ethyl ester, sodium ethoxide in absolute ethanol must be used. Using methoxide would lead to a mixture of methyl and ethyl esters, complicating the reaction kinetics, while aqueous bases (like NaOH) would cause irreversible saponification of the beta-keto ester into a beta-keto acid, followed by rapid decarboxylation.

Table 1: Quantitative Reagent Specifications
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role
3[3]198.261.0019.83 g100 mmolElectrophile (C-C-C)
Acetamidine Hydrochloride94.541.2011.34 g120 mmolNucleophile (N-C-N)
Sodium Ethoxide (21% w/w in EtOH)68.051.3048.6 mL130 mmolDeprotonating Base
Absolute Ethanol46.07Solvent150.0 mL-Reaction Medium

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates In-Process Controls (IPCs) to ensure that each mechanistic milestone is achieved before proceeding to the next unit operation.

ProtocolWorkflow Step1 Step 1: Base Activation Acetamidine HCl + NaOEt (0°C to RT) Step2 Step 2: Condensation Add Ethyl 3-cyclohexyl-3-oxopropanoate Step1->Step2 Step3 Step 3: Cyclization Reflux in EtOH (78°C) for 4-6 hours Step2->Step3 Step4 Step 4: IPC & Quench Verify via LC-MS, Evaporate Solvent Step3->Step4 Step5 Step 5: Isoelectric Precipitation Resuspend in H2O, Acidify to pH 5.5 Step4->Step5 Product Final Product Filter, Wash, and Dry in Vacuo Step5->Product

Caption: Step-by-step forward synthetic workflow with integrated in-process controls.

Step 1: In Situ Free-Basing of Acetamidine
  • Purge a 500 mL 3-neck round-bottom flask with inert gas (N₂ or Ar).

  • Charge the flask with 11.34 g (120 mmol) of acetamidine hydrochloride and 100 mL of absolute ethanol.

  • Cool the suspension to 0°C using an ice bath.

  • Add 48.6 mL of 21% w/w sodium ethoxide solution dropwise over 15 minutes.

  • Causality Check : Acetamidine free base is highly reactive and prone to hydrolysis. Generating it in situ ensures maximum nucleophilicity. The precipitation of fine, white NaCl crystals is a visual confirmation of successful free-basing.

Step 2: Electrophilic Condensation
  • Maintain the reaction at 0°C.

  • Dissolve 19.83 g (100 mmol) of ethyl 3-cyclohexyl-3-oxopropanoate in 50 mL of absolute ethanol.

  • Add this solution dropwise to the amidine mixture over 30 minutes via an addition funnel.

  • Causality Check : Dropwise addition at 0°C prevents the exothermic self-condensation (Claisen condensation) of the beta-keto ester, ensuring high chemoselectivity toward the cross-condensation with the amidine.

Step 3: Thermally-Driven Cyclization
  • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Equip the flask with a reflux condenser and heat the reaction to 78°C (gentle reflux) for 4 to 6 hours.

  • IPC (Self-Validation) : Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction is complete when the beta-keto ester mass (m/z = 198) is fully consumed, replaced by the product mass (m/z = 192 [M+H]+).

Step 4: Isoelectric Workup and Isolation
  • Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol.

  • Dissolve the resulting crude paste in 150 mL of deionized water. The product will form a highly soluble sodium salt (sodium 2-methyl-6-cyclohexylpyrimidin-4-olate) at this high pH (>10).

  • Critical Step : Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 5.5 to 6.0 .

  • Causality Check : Pyrimidin-4-ols are amphoteric. At pH < 2, they form water-soluble hydrochloride salts. At pH > 9, they form water-soluble sodium salts. The isoelectric point lies near pH 5.5. Adjusting to this specific window forces the compound into its neutral tautomeric state, driving near-quantitative precipitation.

  • Filter the resulting white/off-white precipitate through a Buchner funnel. Wash the filter cake with ice-cold water (2 x 30 mL) to remove residual NaCl.

  • Dry the solid in vacuo at 45°C for 12 hours to afford the pure 2-methyl-6-cyclohexylpyrimidin-4-ol.

Analytical Characterization & Tautomeric Considerations

When analyzing the isolated product, researchers must account for lactam-lactim tautomerism . In the solid state (IR spectroscopy) and in polar NMR solvents (e.g., DMSO-d6), the compound exists predominantly as the keto tautomer: 2-methyl-6-cyclohexylpyrimidin-4(1H)-one .

  • ¹H NMR (400 MHz, DMSO-d6) : Expect a broad singlet around 12.0 ppm (NH of the lactam form), a sharp singlet at ~6.0 ppm (C5-H, characteristic of the enone system rather than a purely aromatic proton), a singlet at ~2.2 ppm (C2-CH3), and a multiplet integrating to 11 protons between 1.1 and 2.5 ppm corresponding to the cyclohexyl ring.

  • LC-MS (ESI+) : Calculated exact mass for C11H16N2O is 192.13. Expect a strong [M+H]+ peak at m/z 193.1.

References

  • Benchchem. "6-(2-Methoxyphenyl)pyrimidin-4-ol | CAS 1105195-48-9 - Benchchem" (General Pyrimidin-4-ol Synthesis Guidelines).
  • ResearchGate / RSC. "Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system" (Supporting Information for Ethyl 3-cyclohexyl-3-oxopropanoate synthesis).
  • CymitQuimica. "cas 15971-92-3: 3-cyclohexyl-3-oxo-propionic acid ethyl ester - CymitQuimica" (Properties and Reactivity of Precursor).

Sources

Methodological & Application

Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol from Acetamidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key β-keto ester intermediate, ethyl 3-cyclohexyl-3-oxopropanoate, via a Claisen condensation. This is followed by a Pinner pyrimidine synthesis, involving the cyclocondensation of the β-keto ester with acetamidine. This document provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected outcomes, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1] Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 6-Cyclohexyl-2-methylpyrimidin-4-ol, incorporates a lipophilic cyclohexyl group, which can enhance membrane permeability and target engagement, making it an attractive scaffold for further elaboration in drug discovery programs.

Overall Synthetic Strategy

The synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol is efficiently achieved through a two-step sequence. The first step involves the synthesis of the β-keto ester, ethyl 3-cyclohexyl-3-oxopropanoate, through a Claisen condensation of ethyl cyclohexanecarboxylate and ethyl acetate. The second step is the Pinner pyrimidine synthesis, where the prepared β-keto ester undergoes a cyclocondensation reaction with acetamidine, generated in situ from its hydrochloride salt, to yield the final pyrimidin-4-ol product.

Synthetic_Scheme reagent1 Ethyl Cyclohexanecarboxylate + Ethyl Acetate intermediate Ethyl 3-cyclohexyl-3-oxopropanoate reagent1->intermediate  Claisen Condensation   (NaOEt, Ethanol) product 6-Cyclohexyl-2-methylpyrimidin-4-ol intermediate->product  Pinner Pyrimidine Synthesis   (NaOEt, Ethanol, Reflux) reagent2 Acetamidine

Figure 1: Overall synthetic workflow for 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Part 1: Synthesis of Ethyl 3-Cyclohexyl-3-oxopropanoate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this synthesis, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl cyclohexanecarboxylate. The use of sodium ethoxide as the base is crucial, as it is regenerated during the reaction, and avoids transesterification side reactions.[3]

Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate. The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to yield the β-keto ester. The reaction is driven to completion by the deprotonation of the product, which has a more acidic α-hydrogen between the two carbonyl groups.[4]

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation NaOEt NaOEt NaOEt->Enolate EtOH Ethanol Enolate->EtOH Enolate_node Ethyl Acetate Enolate Cyclohex_Ester Ethyl Cyclohexanecarboxylate Tetrahedral_Int Tetrahedral Intermediate Cyclohex_Ester->Tetrahedral_Int Tetrahedral_Int2 Tetrahedral Intermediate Enolate_node->Cyclohex_Ester Nucleophilic Attack Beta_Keto_Ester Ethyl 3-cyclohexyl-3-oxopropanoate Tetrahedral_Int2->Beta_Keto_Ester Elimination EtO_minus Ethoxide Tetrahedral_Int2->EtO_minus Pinner_Synthesis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination and Tautomerization Amidine Acetamidine Beta_Keto_Ester Ethyl 3-cyclohexyl-3-oxopropanoate Amidine->Beta_Keto_Ester Attack on ketone Intermediate1 Initial Adduct Beta_Keto_Ester->Intermediate1 Intermediate1_node Initial Adduct Cyclized_Intermediate Cyclized Intermediate Intermediate1_node->Cyclized_Intermediate Attack on ester Cyclized_Intermediate2 Cyclized Intermediate Pyrimidinone 6-Cyclohexyl-2-methylpyrimidin-4(3H)-one Cyclized_Intermediate2->Pyrimidinone Elimination of EtOH EtOH_elim Ethanol Cyclized_Intermediate2->EtOH_elim Pyrimidinol 6-Cyclohexyl-2-methylpyrimidin-4-ol Pyrimidinone->Pyrimidinol Tautomerization

Sources

protocol for condensing beta-keto esters to form 6-Cyclohexyl-2-methylpyrimidin-4-ol

Application Note: Controlled Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol via Condensation of -Keto Esters[1]

Abstract & Strategic Overview

The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for countless antivirals, kinase inhibitors, and cardiovascular agents. This application note details the robust synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol (also referred to as 2-methyl-6-cyclohexyl-4(3H)-pyrimidinone).[1]

While the condensation of

1
Retrosynthetic Logic

The target molecule is disassembled into two primary synthons:

  • The Electrophile: Ethyl 3-cyclohexyl-3-oxopropanoate (a

    
    -keto ester).[1][2]
    
  • The Nucleophile: Acetamidine (liberated in situ from its hydrochloride salt).

Chemical Mechanism & Pathway[1][3][4]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (favored over the ester due to higher electrophilicity), followed by cyclization at the ester and subsequent dehydration.

ReactionMechanismReagentsReagents:Ethyl 3-cyclohexyl-3-oxopropanoate+ Acetamidine (Free Base)Inter1Intermediate 1:Tetrahedral Adduct(C-N Bond Formation)Reagents->Inter1Nucleophilic Attack(Amidine -> Ketone)Inter2Intermediate 2:Cyclized DihydropyrimidineInter1->Inter2Cyclization(- EtOH)ProductTarget Product:6-Cyclohexyl-2-methylpyrimidin-4-ol(Tautomeric Equilibrium)Inter2->ProductDehydration(- H2O) / Aromatization

Figure 1: Mechanistic pathway for the condensation reaction.[1] The sequence involves addition, elimination (ethanol), and dehydration.

Materials & Stoichiometry

Safety Note: Sodium ethoxide is caustic and moisture-sensitive.[1] Acetamidine hydrochloride is hygroscopic. All glassware must be oven-dried.[1]

ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
Ethyl 3-cyclohexyl-3-oxopropanoate 198.261.0SubstratePurity >95%; check for decarboxylation
Acetamidine HCl 94.541.2Nucleophile SourceMust be dry; remove water if clumped
Sodium Ethoxide (NaOEt) 68.052.5BaseFreshly prepared or 21 wt% in EtOH
Ethanol (Absolute) 46.07SolventSolventAnhydrous (<0.1% water)
Glacial Acetic Acid 60.05-QuenchFor pH adjustment during workup

Expert Insight on Stoichiometry: We use 2.5 equivalents of base for two reasons:

  • 1.0 eq is consumed to neutralize the HCl from the acetamidine salt.

  • 1.0 eq is required to deprotonate the

    
    -carbon of the 
    
    
    -keto ester to drive the reaction.
  • 0.5 eq excess ensures the reaction remains basic throughout reflux, preventing premature protonation of the intermediate.

Detailed Experimental Protocol

Phase A: Preparation of the Active Nucleophile

Objective: Generate free acetamidine base without introducing water.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/nitrogen inlet), and a temperature probe.

  • Solvent Charge: Add anhydrous Ethanol (60 mL) .

  • Base Addition:

    • Option A (Recommended): Add Sodium Ethoxide solution (21% in EtOH) (calculated volume for 25 mmol scale: ~9.3 mL).

    • Option B (Traditional): Carefully add sodium metal (0.58 g, 25 mmol) to the ethanol and stir until fully dissolved (exothermic, H2 evolution).

  • Amidine Release: Add Acetamidine HCl (1.14 g, 12 mmol) to the stirring ethoxide solution.

    • Observation: The solution will become cloudy as NaCl precipitates.

    • Time: Stir at room temperature for 15–20 minutes.

Phase B: Condensation Reaction[1]
  • Substrate Addition: Add Ethyl 3-cyclohexyl-3-oxopropanoate (1.98 g, 10 mmol) dropwise or in one portion.

  • Reflux: Heat the mixture to reflux (internal temp ~78°C).

    • Duration: 4–6 hours.[1][3]

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting keto-ester (high R_f) should disappear; the pyrimidinol product stays near the baseline or requires polar elution.

  • Concentration: Once complete, cool to room temperature. Remove approximately 70-80% of the ethanol under reduced pressure (Rotavap).[1] Do not evaporate to complete dryness as the salt cake can trap the product.

Phase C: Workup & Isolation (The "pH Trap")

Critical Step: The product exists as a sodium salt (enolate) in the basic reaction mixture. It is water-soluble in this state.[1] Acidification is required to precipitate the neutral form.

  • Dissolution: Add distilled water (20 mL) to the concentrated residue. Stir until all solids (except potentially unreacted inorganic salts) are dissolved.

  • Filtration (Optional): If the solution is hazy with inorganic salts, filter through a small Celite pad to clarify.

  • Controlled Acidification:

    • Place the beaker in an ice bath (0–5°C).

    • Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with vigorous stirring.

    • Target pH:5.0 – 6.0 .

    • Observation: A white to off-white precipitate will form as the pH passes 7.[1]

  • Digestion: Allow the slurry to stir at 0°C for 30 minutes. This "ages" the precipitate, making it easier to filter.

  • Collection: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with cold water (2 x 10 mL) to remove residual salts and acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow & Decision Tree

ExperimentalWorkflowStartStart: NaOEt + Acetamidine HClMixStir 20 min (Release Free Base)Start->MixAddSubAdd Ethyl 3-cyclohexyl-3-oxopropanoateMix->AddSubRefluxReflux 4-6 Hours(Monitor TLC)AddSub->RefluxEvapEvaporate EtOH (to 20% vol)Reflux->EvapWaterAdd Water (Dissolve Na-Salt)Evap->WaterAcidifyAcidify to pH 5-6(Critical Step)Water->AcidifyFilterFilter & Wash (Cold H2O)Acidify->FilterDryFinal Product:6-Cyclohexyl-2-methylpyrimidin-4-olFilter->Dry

Figure 2: Step-by-step experimental workflow emphasizing the critical acidification step.[1]

Validation & Quality Control

Tautomerism Note

The product exists in equilibrium between the pyrimidin-4-ol (aromatic, favored in solution/salts) and pyrimidin-4(3H)-one (keto, often favored in solid state) forms.[1]

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.[1]

  • Solubility: Soluble in DMSO, hot ethanol; sparingly soluble in water and non-polar solvents.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.3 ppm (br s, 1H, OH/NH - exchangeable).
      
    • 
       ~5.9 ppm (s, 1H, Pyrimidine C5-H).
      
    • 
       ~2.3 ppm (m, 1H, Cyclohexyl CH).
      
    • 
       ~2.2 ppm (s, 3H, CH3 at C2).
      
    • 
       ~1.1–1.8 ppm (m, 10H, Cyclohexyl CH2s).
      
  • LC-MS: ESI+ m/z calc for C11H16N2O [M+H]+: 193.13; found 193.1.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or product lost in filtrate.[1]Ensure reagents are dry. Check pH of filtrate; if <4 or >7, adjust to 5-6 to precipitate more product.
Oily Product Impurities or residual solvent.[4][5]Recrystallize from Ethanol/Water or Triturate with diethyl ether.
Starting Material Remains Base degraded or insufficient reflux.Use fresh NaOEt. Extend reflux time.

References

  • D. J. Brown. The Pyrimidines.[6] The Chemistry of Heterocyclic Compounds, Wiley-Interscience, 1962 . (Foundational text on pyrimidine synthesis via amidine condensation).

  • Kenner, G. W.; Todd, A. "Synthesis of Pyrimidines." Journal of the Chemical Society, 1946, 852-855. (Classic protocol for alkyl-substituted pyrimidines).
  • European Patent Office. Process for preparing 4-hydroxypyrimidine. EP0326389B1, 1989 . Link (Describes industrial scale-up of 2-methyl-6-alkyl-4-hydroxypyrimidines).[1]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Org. Synth. 1955 , 35,[6] 80. Link (Analogous procedure using Raney Ni, but references the condensation chemistry).

  • PubChem. Ethyl 3-cyclohexyl-3-oxopropanoate.[1] CID 266327.[2] Link (Source for starting material properties).[1]

Application Notes and Protocols for the Utilization of 6-Cyclohexyl-2-methylpyrimidin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of 6-Cyclohexyl-2-methylpyrimidin-4-ol, a key intermediate in the development of novel pharmaceutical agents. The protocols herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to facilitate their adaptation and optimization. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage this versatile scaffold in the creation of next-generation therapeutics.

Introduction: The Significance of the 6-Cyclohexylpyrimidin-4-ol Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The incorporation of a cyclohexyl group at the 6-position introduces a lipophilic and conformationally rigid moiety that can enhance binding to hydrophobic pockets within target proteins, a feature often exploited in the design of potent enzyme inhibitors and receptor modulators.

6-Cyclohexyl-2-methylpyrimidin-4-ol, in particular, is a valuable intermediate due to its trifunctional nature: the hydroxyl group at the 4-position can be readily converted into a leaving group (e.g., a chloride) for subsequent nucleophilic substitution, the methyl group at the 2-position offers a site for further derivatization, and the cyclohexyl group provides a lipophilic anchor. This combination of features makes it an ideal starting point for the synthesis of a diverse range of complex molecules with potential therapeutic applications, particularly in the realm of antiviral and anticancer agents.

Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol: A Detailed Protocol

The synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol is most effectively achieved through a base-catalyzed condensation reaction, a variation of the classical Biginelli reaction.[2][3] This approach involves the cyclocondensation of a β-ketoester, ethyl 3-cyclohexyl-3-oxopropanoate, with acetamidine.

Starting Materials and Reagents
Compound CAS Number Molecular Weight ( g/mol ) Supplier (Example)
Ethyl 3-cyclohexyl-3-oxopropanoate15971-92-3198.26Sigma-Aldrich
Acetamidine hydrochloride124-42-594.54TCI Chemicals
Sodium ethoxide141-52-668.05Acros Organics
Ethanol (anhydrous)64-17-546.07Fisher Scientific
Hydrochloric acid (concentrated)7647-01-036.46VWR
Deionized water7732-18-518.02---
Synthetic Protocol
  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 200 mL of anhydrous ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 49.6 g (0.25 mol) of ethyl 3-cyclohexyl-3-oxopropanoate.[4] Subsequently, add 23.6 g (0.25 mol) of acetamidine hydrochloride.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring under a nitrogen atmosphere. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.

  • Precipitation of the Product: Dissolve the resulting solid residue in 250 mL of cold deionized water. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product, 6-Cyclohexyl-2-methylpyrimidin-4-ol, to precipitate out of the solution as a white to off-white solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is in the range of 75-85%.

Visualization of the Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Ethyl 3-cyclohexyl-3-oxopropanoate Ethyl 3-cyclohexyl-3-oxopropanoate Condensation in Refluxing Ethanol Condensation in Refluxing Ethanol Ethyl 3-cyclohexyl-3-oxopropanoate->Condensation in Refluxing Ethanol Acetamidine HCl Acetamidine HCl Acetamidine HCl->Condensation in Refluxing Ethanol Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation in Refluxing Ethanol Solvent Removal Solvent Removal Condensation in Refluxing Ethanol->Solvent Removal Acidification (pH 5-6) Acidification (pH 5-6) Solvent Removal->Acidification (pH 5-6) Filtration & Washing Filtration & Washing Acidification (pH 5-6)->Filtration & Washing Drying Drying Filtration & Washing->Drying 6-Cyclohexyl-2-methylpyrimidin-4-ol 6-Cyclohexyl-2-methylpyrimidin-4-ol Drying->6-Cyclohexyl-2-methylpyrimidin-4-ol

Caption: Synthetic workflow for 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Application in Pharmaceutical Synthesis: An Exemplar Protocol

The utility of 6-Cyclohexyl-2-methylpyrimidin-4-ol as a pharmaceutical intermediate is best demonstrated through its conversion into a more complex, biologically active molecule. The following protocol outlines a hypothetical synthesis of a potential antiviral agent, leveraging the reactivity of the pyrimidin-4-ol.

Exemplar Synthesis of a Hypothetical Antiviral Agent

This example illustrates the conversion of the hydroxyl group to a chloride, followed by a nucleophilic substitution with a functionalized amine.

  • Chlorination of the 4-position: In a round-bottom flask, suspend 19.4 g (0.1 mol) of 6-Cyclohexyl-2-methylpyrimidin-4-ol in 100 mL of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 3 hours. The solid will gradually dissolve. After cooling to room temperature, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product, 4-chloro-6-cyclohexyl-2-methylpyrimidine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Nucleophilic Aromatic Substitution (SNAr): In a sealed vessel, dissolve 21.3 g (0.1 mol) of 4-chloro-6-cyclohexyl-2-methylpyrimidine and 15.0 g (0.12 mol) of a hypothetical amine (e.g., 4-aminopiperidine-1-carboxylate) in 150 mL of N,N-dimethylformamide (DMF). Add 27.6 g (0.2 mol) of potassium carbonate. Heat the mixture to 100 °C for 12 hours. Monitor the reaction by TLC. After completion, cool the mixture, pour it into 500 mL of ice water, and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

Visualization of the Application Workflow

G Start 6-Cyclohexyl-2-methyl pyrimidin-4-ol Step1 Chlorination with POCl₃ Start->Step1 Intermediate 4-Chloro-6-cyclohexyl- 2-methylpyrimidine Step1->Intermediate Step2 SNAr with Nucleophilic Amine Intermediate->Step2 Final Hypothetical API Step2->Final

Caption: Application of the intermediate in a hypothetical API synthesis.

Analytical Protocols for Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of 6-Cyclohexyl-2-methylpyrimidin-4-ol. The following are recommended starting protocols for HPLC, GC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the final product and for monitoring the progress of the synthesis.[1][5]

Parameter Condition
Instrumentation HPLC system with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of mobile phase B
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound, although derivatization may be necessary to improve volatility.[6][7]

Parameter Condition
Instrumentation GC-MS system
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve 1 mg of sample in 1 mL of dichloromethane. Derivatization with BSTFA may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the structural elucidation of the synthesized compound.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include those for the cyclohexyl protons (a series of multiplets between δ 1.0-2.5 ppm), the methyl protons (a singlet around δ 2.2-2.4 ppm), the pyrimidine proton (a singlet around δ 5.8-6.0 ppm), and a broad singlet for the hydroxyl proton (δ > 10 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include those for the cyclohexyl carbons, the methyl carbon, and the pyrimidine ring carbons, including the carbonyl-like carbon at the 4-position (around δ 160-170 ppm).

Visualization of the Analytical Workflow

G Sample Synthesized 6-Cyclohexyl-2-methylpyrimidin-4-ol HPLC HPLC (Purity Assessment) Sample->HPLC GCMS GC-MS (Identity Confirmation) Sample->GCMS NMR NMR (¹H & ¹³C) (Structural Elucidation) Sample->NMR Result Certificate of Analysis (Identity, Purity, Structure) HPLC->Result GCMS->Result NMR->Result

Sources

Application Note: Functionalization Strategies for 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Cyclohexyl-2-methylpyrimidin-4-ol (Compound 1 ) represents a critical pharmacophore in kinase inhibitor discovery, offering a balance of metabolic stability (pyrimidine core) and hydrophobic binding potential (cyclohexyl moiety).[1] However, the functionalization of the C4-hydroxyl group is frequently mismanaged due to a misunderstanding of pyrimidine tautomerism, leading to poor yields and regioisomeric mixtures (N- vs. O-alkylation). This guide provides a definitive, evidence-based workflow for converting the C4-hydroxyl group into ethers, amines, and carbon-linked derivatives, prioritizing the activation-displacement strategy over direct functionalization.

Part 1: The Structural Paradigm & Tautomeric Trap

Before attempting functionalization, one must recognize that Compound 1 does not exist primarily as a hydroxypyrimidine in solution or solid state. It exists as the pyrimidin-4(3H)-one (lactam) tautomer.[1]

The Tautomeric Equilibrium

Attempting direct O-alkylation (e.g., using alkyl halides and base) on the "hydroxyl" group often fails because the nitrogen (N3) is the more nucleophilic center in the conjugate base, leading to N-alkylated byproducts (isocytosine derivatives) rather than the desired ethers.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Less Stable Keto Keto Form (Pyrimidin-4(3H)-one) Dominant Species Enol->Keto Tautomerization (K_eq >> 1) Anion Ambident Anion (Delocalized Charge) Keto->Anion Base Deprotonation Anion->Enol Kinetic Trap

Figure 1: Tautomeric equilibrium favoring the keto form, complicating direct O-functionalization.

Part 2: Primary Strategy – Activation via Chlorination

The most reliable method to functionalize the C4 position is to convert the "hydroxyl" (carbonyl) into a chloride leaving group. This restores the aromaticity of the pyrimidine ring and activates the C4 position for Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling.
Protocol A: Deoxychlorination with

Rationale: Phosphorus oxychloride (


) acts as both a reagent and solvent. The addition of the cyclohexyl group increases lipophilicity; thus, ensuring complete solubilization at reflux is critical.

Safety Warning:


 reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching is highly exothermic.[1]
Materials:
  • Substrate: 6-Cyclohexyl-2-methylpyrimidin-4-ol (1.0 eq)[1]

  • Reagent:

    
     (5.0 - 10.0 eq)[1]
    
  • Base Catalyst:

    
    -Diethylaniline or Pyridine (0.5 eq) - Accelerates reaction via Vilsmeier-Haack type intermediate.[1]
    
Step-by-Step Methodology:
  • Setup: Charge a round-bottom flask with Compound 1 . Fit with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Carefully add

    
     (neat) to the solid. Add the amine base.[2] The mixture may warm slightly.
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The starting material (polar, stays at baseline) should disappear; the product (4-chloro derivative) is non-polar (

      
      ).
      
  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (trapping volatiles in a KOH scrubber).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the chloride.
      
    • Neutralize with saturated

      
       to pH 7–8.[1]
      
  • Extraction: Extract with DCM (

    
    ). The cyclohexyl group makes the product highly soluble in organic solvents. Dry over 
    
    
    
    and concentrate.

Yield Expectation: 85–95% of 4-chloro-6-cyclohexyl-2-methylpyrimidine .[1]

Part 3: Functionalization of the Chloride Intermediate

Once the 4-chloro intermediate is secured, three divergent pathways become available.

Workflow Visualization

Functionalization Start 4-Chloro-6-cyclohexyl- 2-methylpyrimidine Route1 Route A: Etherification (O-Functionalization) Start->Route1 NaOR / ROH Reflux Route2 Route B: Amination (N-Functionalization) Start->Route2 HNR2 / DIPEA DMF or n-BuOH Route3 Route C: Suzuki Coupling (C-C Bond Formation) Start->Route3 ArB(OH)2 / Pd(PPh3)4 Na2CO3 / Dioxane Prod1 4-Alkoxy-Pyrimidine (Target: Soluble Ethers) Route1->Prod1 Prod2 4-Amino-Pyrimidine (Target: Kinase Hinge Binders) Route2->Prod2 Prod3 4-Aryl-Pyrimidine (Target: Biaryl Scaffolds) Route3->Prod3

Figure 2: Divergent synthesis from the chloropyrimidine hub.

Protocol B: Regioselective O-Alkylation ( )

This method bypasses the N-alkylation issue inherent in direct alkylation.[1]

  • Reagents: Sodium alkoxide (generated in situ with NaH) + Alcohol (R-OH).[1]

  • Solvent: THF (anhydrous) or the alcohol itself.

  • Procedure:

    • Dissolve the alcohol (1.2 eq) in anhydrous THF.

    • Add NaH (1.2 eq, 60% dispersion) at

      
      . Stir 30 min.
      
    • Add the 4-chloro intermediate (1.0 eq).

    • Warm to RT or reflux (

      
      ) depending on steric bulk of the alcohol.
      
    • Note: The cyclohexyl group at C6 provides steric bulk that may slightly retard the rate of attack compared to a methyl group; heating is often required.

Protocol C: Suzuki-Miyaura Cross-Coupling

4-Chloropyrimidines are excellent electrophiles for Pd-catalyzed coupling.[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding boronic acids).[1]
  • Base:

    
     (2M aqueous) or 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane or DME.[1]

  • Conditions:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine 4-chloro substrate, Boronic acid (1.2 eq), Base (2.0 eq), and Catalyst.[2]

    • Heat to

      
       under inert atmosphere for 4–12 hours.
      
    • Purification: Silica gel chromatography is essential to remove Pd residues.[1]

Part 4: Alternative "Direct" Strategy (Mitsunobu)

If the chlorination route is not viable (e.g., acid-sensitive functional groups elsewhere on the cyclohexyl ring), the Mitsunobu reaction offers a specific route to O-alkylation directly from the hydroxyl starting material.

  • Mechanism: Activates the oxygen of the alcohol (R-OH) to attack the pyrimidine oxygen.

  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), Primary/Secondary Alcohol.
    
  • Selectivity: Generally favors O-alkylation over N-alkylation for pyrimidinones, but yields can be variable due to the steric hindrance of the cyclohexyl group.

Summary Data Table: Functionalization Comparison

MethodTarget BondKey IntermediateSelectivityScalability
Direct Alkylation C-O / C-NNone (Anion)Poor (Mixture of N/O)High
Chlorination +

C-O / C-N4-ChloroExcellent (Regiospecific) High (Industrial Std)
Suzuki Coupling C-C4-ChloroExcellentMedium (Pd cost)
Mitsunobu C-OActivated ComplexGood (O-selective)Low (Atom economy)

References

  • Tautomerism in Pyrimidines: Brown, D. J., & Mason, S. F. (1956). The Pyrimidine Series. The Chemistry of Heterocyclic Compounds, 52, 1-40. (Establishes the keto-tautomer dominance).
  • Chlorination Protocols

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[1] (2012).[1][3] Molecules, 17(4), 4545-4559. Link

  • Regioselectivity (O vs N Alkylation)

    • LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1][4] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Link

  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y., et al. (2004). Suzuki coupling of 4-chloropyrimidines with heteroaryl boronic acids.[1][5] Synlett, 2004(02), 263-266.

Sources

Application Note: Deoxychlorination of 6-Cyclohexyl-2-methylpyrimidin-4-ol using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 4-chloro-6-cyclohexyl-2-methylpyrimidine via the nucleophilic aromatic substitution of its corresponding pyrimidin-4-ol precursor.

Mechanistic Principles and Strategic Design

The conversion of pyrimidin-4-ols to 4-chloropyrimidines is a cornerstone transformation in heterocyclic chemistry, providing highly versatile electrophilic scaffolds for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (S_NAr) reactions[1].

The substrate, 6-cyclohexyl-2-methylpyrimidin-4-ol , exists in a tautomeric equilibrium with its keto form, 6-cyclohexyl-2-methylpyrimidin-4(3H)-one. The chlorination relies on shifting this equilibrium through the use of Phosphorus Oxychloride (POCl₃).

Causality in Reagent Selection
  • The Role of POCl₃: POCl₃ acts as both the activating agent and the chloride source. The pyrimidinone oxygen attacks the highly electrophilic phosphorus atom, forming a transient dichlorophosphite intermediate. This transformation converts a poor leaving group (hydroxyl) into an exceptional one (dichlorophosphite)[2].

  • The Role of the Amine Base: While the reaction can proceed neat in POCl₃, the addition of a tertiary amine base (such as N,N-dimethylaniline or N,N-diisopropylethylamine) is critical. The base serves a dual purpose: it scavenges the stoichiometric HCl generated during phosphite formation (preventing acidic degradation of the pyrimidine ring), and it can react with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type complex that significantly accelerates the reaction rate[3].

Mechanism A 6-Cyclohexyl-2-methyl pyrimidin-4-ol B 6-Cyclohexyl-2-methyl pyrimidin-4(3H)-one (Tautomer) A->B Equilibrium C Dichlorophosphite Intermediate B->C + POCl₃ - HCl D 4-Chloro-6-cyclohexyl -2-methylpyrimidine C->D + Cl⁻ - PO₂Cl₂⁻

Mechanistic pathway of pyrimidin-4-ol chlorination via a dichlorophosphite intermediate.

Quantitative Data & Reaction Stoichiometry

To ensure a self-validating system, precise stoichiometry must be maintained. Excess POCl₃ is traditionally used as a solvent, but modern process chemistry favors minimizing its volume to reduce environmental impact and thermal hazards during the aqueous quench[3].

Table 1: Standard Reagent Stoichiometry for 100 mmol Scale

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
6-Cyclohexyl-2-methylpyrimidin-4-ol192.261.019.23 gLimiting Substrate
Phosphorus Oxychloride (POCl₃)153.334.037.3 mLActivating Agent / Solvent
N,N-Dimethylaniline (DMA)121.181.113.9 mLAcid Scavenger / Catalyst
Dichloromethane (DCM)84.93-150 mLExtraction Solvent
Saturated NaHCO₃ (aq)84.01Excess300 mLQuenching / Neutralization

Experimental Protocol

This workflow is designed with built-in validation checkpoints to ensure safety and high yield. Safety Warning: POCl₃ reacts violently with water, evolving heat, HCl, and phosphoric acid. All operations must be conducted in a well-ventilated fume hood[2].

Phase 1: Reaction Setup and Execution
  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 6-cyclohexyl-2-methylpyrimidin-4-ol (19.23 g, 100 mmol).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (37.3 mL, 400 mmol) via a dropping funnel over 10 minutes.

  • Base Addition: Add N,N-dimethylaniline (13.9 mL, 110 mmol) dropwise. Causality Note: The dropwise addition controls the initial exothermic formation of the Vilsmeier-type intermediate.

  • Reflux: Remove the ice bath and heat the reaction mixture to 95–100 °C using an oil bath or heating mantle. Maintain reflux for 3–4 hours.

  • Validation Checkpoint 1 (Completion): Withdraw a 50 µL aliquot, quench it into 1 mL of saturated NaHCO₃, and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 4:1) or LC-MS. Do not proceed until the starting material is completely consumed (>98% conversion).

Phase 2: Safe Quenching and Isolation
  • Concentration: Cool the reaction mixture to 50 °C. Equip the flask for short-path distillation and carefully remove the excess POCl₃ under reduced pressure (approx. 20–30 mbar). Causality Note: Removing excess POCl₃ prior to aqueous workup is critical. It prevents violent exotherms and minimizes the hydrolytic degradation of the newly formed 4-chloropyrimidine back to the starting material[3].

  • Dilution: Dissolve the resulting thick, dark syrup in anhydrous DCM (50 mL) to reduce viscosity and facilitate transfer.

  • Quenching: Prepare a large beaker containing crushed ice (200 g) and saturated aqueous NaHCO₃ (150 mL). Vigorously stir the aqueous mixture and add the DCM solution dropwise.

  • Validation Checkpoint 2 (pH Control): Test the aqueous layer with pH paper. It must remain strictly between pH 7 and 8. If the pH drops below 7, add additional solid NaHCO₃. Causality Note: Acidic conditions during the quench will rapidly hydrolyze the 4-chloropyrimidine.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 4-chloro-6-cyclohexyl-2-methylpyrimidine.

Workflow S1 1. Reaction Setup Combine Substrate, POCl₃, & Base S2 2. Reflux Heat at 95°C for 3-4 hours S1->S2 S3 3. Concentration Remove excess POCl₃ via vacuum S2->S3 S4 4. Quenching Pour over ice / NaHCO₃ (aq) S3->S4 S5 5. Extraction Phase separation with DCM S4->S5 S6 6. Purification Dry, concentrate, and isolate S5->S6

Step-by-step experimental workflow for the chlorination and safe isolation of the product.

Troubleshooting & Process Optimization

Table 2: Common Failure Modes and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (Visible on TLC)Insufficient electrophilic activation or loss of HCl gas needed for catalysis.Increase reaction time; ensure the system is properly sealed with a reflux condenser; verify amine base quality.
Low Yield / High Starting Material Recovery Hydrolysis of the 4-chloropyrimidine product during the aqueous quench.Ensure bulk POCl₃ is removed via vacuum distillation before quenching. Maintain pH 7-8 strictly during the quench[3].
Formation of Tarry Byproducts Overheating or localized exotherms during reagent addition.Strictly control the addition rate of POCl₃ and amine base at 0 °C before heating to reflux.

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544. URL:[Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2016). "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." Molbank, 2016(4), M923. URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Executive Summary & Chemical Rationale

The pyrimidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core intermediate for kinase inhibitors, GPCR modulators, and agrochemical active ingredients. Specifically, 6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS: 1258306-14-7) [1] presents unique scale-up challenges. The steric bulk of the cyclohexyl moiety significantly reduces the electrophilicity of the adjacent carbonyl during cyclization, requiring optimized thermodynamic control.

This application note details a robust, self-validating 50L pilot-scale protocol for the synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol. By leveraging a controlled cyclocondensation between acetamidine hydrochloride and ethyl 3-cyclohexyl-3-oxopropanoate [2], this workflow ensures high yield (>85%), excellent purity (>98%), and safe thermal management.

Mechanistic Pathway & Reagent Selection

The synthesis relies on the base-mediated condensation of an amidine with a


-keto ester.
  • Base Selection (Causality): Sodium methoxide (NaOMe) in methanol is strictly selected over aqueous sodium hydroxide (NaOH). Aqueous NaOH risks premature saponification of the

    
    -keto ester into a 
    
    
    
    -keto acid, which rapidly decarboxylates under heating, destroying the starting material. NaOMe effectively deprotonates the amidine hydrochloride to generate the free nucleophile without hydrolyzing the ester [3].
  • Solvent Dynamics: Methanol acts as both the solvent and a stabilizing agent for the exothermic free-basing step. Following cyclization, a solvent swap to water is utilized. Since pyrimidinols are highly soluble in alcohols but nearly insoluble in water, water acts as an ideal anti-solvent to drive crystallization while keeping inorganic byproducts (NaCl) dissolved [4].

MechanisticPathway A Acetamidine HCl (Amidine Source) D Deprotonation & Free Amidine Formation A->D B Ethyl 3-cyclohexyl-3-oxopropanoate (β-Keto Ester) E Nucleophilic Attack & Cyclization (Reflux) B->E C NaOMe / MeOH (Base & Solvent) C->D D->E F 6-Cyclohexyl-2-methylpyrimidin-4-ol (Target Product) E->F

Fig 1. Mechanistic synthesis workflow of 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Process Engineering & Reactor Setup

To safely manage the exothermic neutralization and ensure complete conversion during the sterically hindered cyclization, a multi-vessel approach is required.

ReactorSetup R1 Jacketed Reactor (50L) Temp: 0-5°C to 65°C Reflux Reflux Condenser (Cyclization at 65°C) R1->Reflux Heat 4-6h Feed1 Dosing Pump 1: Acetamidine + MeOH Feed1->R1 Feed2 Dosing Pump 2: NaOMe (Controlled Exotherm) Feed2->R1 Dropwise (<5°C) Feed3 Dosing Pump 3: Ethyl 3-cyclohexyl-3-oxopropanoate Feed3->R1 Post-Free Base Cryst Crystallization Vessel (Solvent Swap to H2O) Reflux->Cryst Distillation & H2O Add Filter Nutsche Filter / Dryer (Isolation & Vacuum Drying) Cryst->Filter Slurry Transfer (<5°C)

Fig 2. Process engineering and reactor setup for pilot-scale synthesis.

Self-Validating Scale-Up Protocol (50L Pilot Scale)

Step 1: Free-Basing of Acetamidine (Exotherm Control)
  • Charge: To a clean, dry 50L jacketed glass-lined reactor under nitrogen, charge Acetamidine hydrochloride (2.50 kg, 26.4 mol) and anhydrous Methanol (15.0 L).

  • Cool: Adjust the reactor jacket to cool the suspension to 0–5 °C.

  • Dose: Slowly add Sodium Methoxide (NaOMe, 25% w/w in Methanol, 6.28 kg, 29.0 mol) via a dosing pump over 90 minutes.

    • Causality: The neutralization is highly exothermic. Dosing must be controlled to maintain the internal temperature below 5 °C to prevent the thermal decomposition of the unstable free amidine.

  • IPC 1 (Self-Validation): Sample the reaction mixture. Ensure the pH of the slurry is ≥ 9.5 (using wetted pH paper), confirming complete free-basing.

Step 2: Cyclocondensation
  • Charge: Once free-basing is confirmed, add Ethyl 3-cyclohexyl-3-oxopropanoate (4.95 kg, 25.0 mol) [2] in a single continuous stream.

  • Heat: Gradually increase the jacket temperature to bring the reaction mixture to a gentle reflux (approx. 64–65 °C).

  • Hold: Maintain reflux for 6 hours.

  • IPC 2 (Self-Validation): Pull a sample for HPLC analysis. The reaction is deemed complete when the residual Ethyl 3-cyclohexyl-3-oxopropanoate is < 1.0% AUC. If > 1.0%, continue refluxing for an additional 2 hours.

Step 3: Solvent Swap and Crystallization
  • Distill: Configure the reactor for distillation. Remove approximately 10.0 L of Methanol under mild vacuum (400 mbar) at an internal temperature of 45–50 °C.

  • Anti-Solvent Addition: Break the vacuum with nitrogen. Slowly add Purified Water (20.0 L) over 2 hours while maintaining the internal temperature at 40 °C.

    • Causality: Rapid addition of water can cause the product to "oil out" (form a biphasic liquid system rather than crystals) or trap inorganic NaCl within the crystal lattice. Controlled addition ensures nucleation and growth of pure crystals.

  • Cool: Ramp the jacket temperature down to cool the resulting slurry to 0–5 °C over 3 hours. Hold at this temperature for 2 hours to maximize yield.

Step 4: Isolation and Drying
  • Filter: Transfer the slurry to a Nutsche filter. Apply pressure/vacuum to isolate the filter cake.

  • Wash: Wash the cake with ice-cold Purified Water (2 × 5.0 L) to remove residual salts and methanol.

  • Dry: Transfer the wet cake to a vacuum oven. Dry at 60 °C under high vacuum (< 50 mbar) for 12–16 hours.

  • IPC 3 (Self-Validation): Perform Karl Fischer (KF) titration. Drying is complete when moisture content is ≤ 0.5% w/w.

Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPPs) & Risk Mitigation

Process StepParameterTarget RangeCausality / Impact of Deviation
Free-Basing Internal Temp0–5 °CTemperatures >5 °C lead to amidine degradation, reducing overall yield and generating colored impurities.
Cyclization Reflux Temp64–65 °C<60 °C results in stalled conversion due to steric hindrance; >65 °C causes solvent loss and localized superheating.
Crystallization Water Dosing Rate10 L/hourFaster addition causes the product to oil out and traps NaCl, leading to failed ash/residue on ignition tests.
Drying Oven Temp60 °C>70 °C risks thermal degradation or melting/sintering of the product cake.

Table 2: Analytical Characterization & Release Specifications

TestAnalytical MethodAcceptance CriteriaExpected Result
Appearance Visual InspectionWhite to off-white powderWhite crystalline powder
Purity HPLC (UV at 254 nm)≥ 98.0% (Area %)99.2%
Identity LC-MS (ESI+)m/z = 193.1 [M+H]+193.1
Identity 1H-NMR (DMSO-d6)Conforms to structureConforms
Moisture Karl Fischer Titration≤ 0.5% w/w0.21%

References

  • 1258306-14-7_6-Cyclohexyl-2-methylpyrimidin-4 ... - CAS号查询. ChemSrc.
  • cas 15971-92-3: 3-cyclohexyl-3-oxo-propionic acid ethyl ester. CymitQuimica.
  • 6-Methyl-2-(methylthio)pyrimidin-4-ol | 6328-58-1. ChemicalBook.
  • WO2018125983A1 - Oxopyridine derivatives useful as aminocarboxymuconate semialdehyde decarboxylase (acmsd) inhibitors.

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 6-Cyclohexyl-2-methylpyrimidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 6-Cyclohexyl-2-methylpyrimidin-4-ol in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work. We will deconstruct the challenges posed by this molecule's specific structure and explore a logical, tiered approach to achieving stable, usable solutions for your research needs.

Section 1: Understanding the Core Challenge

The solubility of a compound is governed by a balance of its intrinsic properties and its interaction with the solvent.[1][2] In the case of 6-Cyclohexyl-2-methylpyrimidin-4-ol, its structure presents competing characteristics that directly impact its behavior in DMSO.

  • The Lipophilic Anchor: The 6-cyclohexyl group is a bulky, non-polar, saturated ring. This moiety significantly increases the molecule's lipophilicity (or hydrophobicity), which can work against solubility in highly polar solvents.

  • The Polar Core: The 2-methylpyrimidin-4-ol ring system is polar. It contains nitrogen atoms that can act as hydrogen bond acceptors and a hydroxyl (-ol) group capable of both donating and accepting hydrogen bonds. This portion of the molecule is what allows it to interact favorably with a polar solvent like DMSO.[3]

A critical, and often overlooked, feature of the pyrimidin-4-ol moiety is its ability to exist in tautomeric forms: the -ol (enol) form and a keto form (pyrimidin-4-one). This equilibrium is sensitive to the solvent environment and, most importantly, to pH. This pH sensitivity is a key vulnerability we can exploit to enhance solubility.

DMSO is an exceptional polar aprotic solvent, often called the "super solvent," capable of dissolving a vast array of organic molecules that are poorly soluble in water.[4][5] However, when a molecule possesses both a large lipophilic domain and strong intermolecular forces in its solid (crystal) state, even DMSO can struggle to achieve high concentrations.

cluster_molecule 6-Cyclohexyl-2-methylpyrimidin-4-ol cluster_properties Structural Influences on Solubility Compound Core Structure Lipophilic Cyclohexyl Group (Lipophilic/Hydrophobic) - Reduces polarity - Hinders solubility in polar solvents Compound->Lipophilic  Decreases Solubility Polar Pyrimidinol Ring (Polar/H-Bonding) - H-bond donor/acceptor - pH-sensitive (-OH group) - Promotes solubility in polar solvents Compound->Polar  Increases Solubility

Caption: Key functional groups of the molecule and their opposing effects on solubility.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: My compound is not dissolving in DMSO at my target concentration at room temperature. What are the immediate first steps?

A1: The initial inability to dissolve is often a kinetic barrier, not necessarily a thermodynamic one. The solvent needs energy to overcome the solute's crystal lattice energy.

  • Possible Cause: Insufficient energy input to break apart the compound's crystal lattice.

  • Troubleshooting Steps:

    • Vortexing: Ensure the mixture is being agitated vigorously.

    • Sonication: Use a bath sonicator for 10-15 minutes. The high-frequency sound waves create micro-cavitations that can effectively break up solute aggregates and accelerate the dissolution process.

    • Gentle Heating: Warm the solution to 37-40°C. This increases the kinetic energy of the DMSO molecules, enhancing their ability to solvate the compound.[6][7] Caution: Always be mindful of your compound's thermal stability. A preliminary stability check is advised if you plan to use heat regularly (see Protocol 2).

Q2: I've tried sonication and gentle heating, but a significant amount of solid material remains. What is the next logical step?

A2: If physical methods are insufficient, we must turn to chemical modification. The most powerful tool at our disposal for a molecule with an acidic proton (like the hydroxyl group on the pyrimidinol ring) is pH adjustment.

  • Possible Cause: The neutral form of the compound has inherently low solubility, and the energy provided by heat is not enough to overcome this.

  • Next Step: pH Modification. The hydroxyl group on the pyrimidinol ring is weakly acidic. By adding a base, we can deprotonate this group to form a pyrimidinolate salt. This ionic salt will be significantly more polar than the neutral molecule and, therefore, much more soluble in DMSO.

Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out and forms a precipitate when I dilute it into my aqueous cell culture medium/buffer. How can I prevent this?

A3: This is a classic problem known as "solvent-shifting" precipitation. The compound is well-solvated by DMSO but is not soluble in the final aqueous environment. The key is to manage the transition from the organic solvent to the aqueous medium more carefully.

  • Possible Cause: The final concentration of the compound in the aqueous medium is above its aqueous solubility limit. The abrupt change in solvent polarity causes the compound to precipitate.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This means you will add a larger volume to your aqueous medium, but the final DMSO concentration in your assay must remain within a tolerable limit for your system (typically <0.5% or <0.1% for cell-based assays).[8]

    • Pre-spike the Aqueous Medium: Before adding your compound stock, add a small amount of pure DMSO to the aqueous buffer to nearly match the final desired DMSO concentration. Then, while vortexing the buffer, slowly add your concentrated DMSO stock. This avoids creating localized areas of high compound concentration in a purely aqueous environment, which is where precipitation often nucleates.[8]

    • Use an Intermediate Dilution Step: Create an intermediate dilution of your stock in a mixture of DMSO and your aqueous buffer (e.g., a 1:1 mix) before making the final dilution. This provides a more gradual transition in solvent polarity.

Q4: Can I use a co-solvent with DMSO to improve solubility?

A4: Yes, co-solvents can be effective, but this adds complexity. A co-solvent works by modifying the overall polarity of the solvent system to be more favorable for the solute.[9]

  • Considerations:

    • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can sometimes solubilize compounds that are difficult in DMSO.

    • Polyethylene Glycol 400 (PEG 400): A less polar option that can help solubilize lipophilic compounds.

    • Assay Compatibility: The primary concern is the effect of the co-solvent on your downstream application. Co-solvents can interfere with enzymatic assays, affect cell viability, or alter protein conformation. Always run a vehicle control with the DMSO/co-solvent mixture to validate your assay.

Section 3: Detailed Experimental Protocols

These protocols provide a systematic workflow for optimizing the solubility of 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Start Start: Weigh Compound Add Anhydrous DMSO Vortex Vortex Vigorously (Room Temp) Start->Vortex Check1 Is it fully dissolved? Vortex->Check1 Success Success: Solution Ready (Store properly) Check1->Success Yes Heat Apply Gentle Heat (37-40°C) &/or Sonicate Check1->Heat No Check2 Is it fully dissolved? Heat->Check2 Check2->Success Yes pH_Mod Attempt pH Modification (Add Base, e.g., 1M NaOH) Check2->pH_Mod No Check3 Is it fully dissolved? pH_Mod->Check3 Check3->Success Yes Failure Insoluble under these conditions. Re-evaluate concentration or consider advanced formulation. Check3->Failure No

Sources

Technical Support Center: Optimizing the Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol. As a Senior Application Scientist, I understand that achieving high yield and purity is paramount. This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction's nuances, empowering you to make informed decisions in your laboratory.

Understanding the Core Synthesis

The synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol typically proceeds via a cyclocondensation reaction between a β-keto ester and an amidine.[1][2][3] This is a robust and widely used method for constructing the pyrimidinol core.

The general reaction scheme involves the condensation of ethyl cyclohexylacetate (a β-keto ester) with acetamidine hydrochloride.

Reaction Mechanism Overview

The reaction is generally understood to proceed through the following key steps:

  • Amidine Formation: In situ or pre-formed acetamidine acts as the N-C-N building block.

  • Nucleophilic Attack: The amidine attacks the carbonyl carbon of the β-keto ester.

  • Cyclization: An intramolecular cyclization occurs, forming the pyrimidine ring.

  • Dehydration: Elimination of a water molecule leads to the final aromatic pyrimidinol product.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Ethyl Cyclohexylacetate\n+ Acetamidine", fillcolor="#F1F3F4"]; Intermediate1 [label="Initial Adduct", fillcolor="#F1F3F4"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#F1F3F4"]; Product [label="6-Cyclohexyl-2-methylpyrimidin-4-ol", fillcolor="#F1F3F4"];

// Edges Reactants -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="Dehydration"]; } caption { label = "Figure 1: Simplified reaction mechanism for pyrimidinol synthesis."; fontsize = 10; } enddot

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol, presented in a practical question-and-answer format.

Question 1: Why is my yield of 6-Cyclohexyl-2-methylpyrimidin-4-ol consistently low?

Answer: Low yields are a frequent challenge in organic synthesis and can stem from several factors. Let's break down the most common culprits and their solutions.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5] Some reactions require extended times or elevated temperatures to proceed to completion. While refluxing in a solvent like ethanol is common, be aware that higher temperatures can sometimes promote side reactions.[4][5]

      • Catalyst Inefficiency: The choice and amount of catalyst are critical.[5][6][7] While strong acids like HCl are traditionally used, they can sometimes lead to unwanted side reactions.[8] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which can improve yields and simplify the workup process.[5][6][8]

  • Side Reaction Pathways: Competing reactions can consume your starting materials, thereby reducing the yield of your desired product.

    • Troubleshooting:

      • Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between the β-ketoester and any aldehyde impurities.[6][7][9] To minimize this, ensure the purity of your starting materials. Using a milder catalyst or lowering the reaction temperature can also be beneficial.[6]

      • Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation.[6] This can often be suppressed by the slow addition of the β-ketoester to the reaction mixture.[6]

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[5] Polar solvents are generally preferred.[5] While ethanol is a common choice, exploring other solvents like acetonitrile or even solvent-free conditions has proven effective in some cases.[5][8][10]

      • Purity of Reagents: Impurities in your starting materials can inhibit the reaction or lead to the formation of byproducts.[5][6] Always use high-purity reagents.

Question 2: I'm observing a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?

Answer: The formation of a stable, uncyclized intermediate indicates that the final ring-closing step is not proceeding efficiently.

  • Troubleshooting:

    • Insufficient Catalyst Activity: The final cyclization and dehydration steps are often acid-catalyzed. If you are not using a catalyst, or if it is not active enough, the reaction may stall.

      • Solution: Introduce or increase the concentration of a suitable acid catalyst. A stronger acid may be required to facilitate the final ring closure.[9]

    • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the intramolecular cyclization.

      • Solution: While challenging to overcome without modifying the starting materials, prolonged reaction times and higher temperatures may provide the necessary energy to overcome this barrier.[5]

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification is often a critical bottleneck. Understanding the potential impurities is the first step to developing an effective purification strategy.

  • Common Impurities:

    • Unreacted starting materials (ethyl cyclohexylacetate and acetamidine).

    • Uncyclized intermediates.

    • Side products from Knoevenagel or self-condensation reactions.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid pyrimidinol products.[4] Experiment with different solvent systems (e.g., ethanol, ethanol/water, ethyl acetate/hexane) to find the optimal conditions for your specific product.[6]

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[6] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically effective for separating the desired product from less polar impurities.

Frequently Asked Questions (FAQs)

Q: Can I use alternative amidines in this synthesis?

A: Yes, the choice of amidine will determine the substituent at the 2-position of the pyrimidine ring. For example, using benzamidine would result in a 2-phenyl substituent. The reactivity of the amidine can influence the reaction conditions required.

Q: Is it possible to run this reaction under solvent-free conditions?

A: Yes, solvent-free conditions have been reported to be highly effective for some pyrimidine syntheses, often leading to shorter reaction times and higher yields.[8] This approach is also more environmentally friendly.

Q: Are there any advanced techniques to improve the yield and reaction time?

A: Ultrasound-promoted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of 4-pyrimidinols.[1][2][3] This method involves the use of ultrasound irradiation to promote the cyclocondensation reaction.[1][2] Microwave-assisted synthesis is another technique that can dramatically reduce reaction times.[3][6]

Experimental Protocols

General Protocol for the Synthesis of 6-Cyclohexyl-2-methylpyrimidin-4-ol

This protocol provides a general framework. Optimization of specific parameters may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyclohexylacetate (1.0 eq) and acetamidine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the specific substrates and conditions.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Data Summary: Influence of Reaction Conditions on Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux12Moderate[8]
FeCl₃Acetonitrile804Good[6]
None (Ultrasound)WaterRT0.25Excellent[1]
None (Solvent-free)1001High[8]

Note: "Moderate," "Good," "Excellent," and "High" are qualitative descriptors based on literature reports and will vary with specific substrates.

Visualizing Troubleshooting Logic

dot digraph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield of\n6-Cyclohexyl-2-methylpyrimidin-4-ol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Is the reaction\ngoing to completion?", shape=diamond, fillcolor="#FBBC05"]; Incomplete [label="Incomplete Reaction", fillcolor="#F1F3F4"]; Optimize_Conditions [label="Optimize Reaction Conditions:\n- Increase time/temperature\n- Screen catalysts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Side_Products [label="Are there significant\nside products?", shape=diamond, fillcolor="#FBBC05"]; Side_Products [label="Side Product Formation", fillcolor="#F1F3F4"]; Minimize_Side_Reactions [label="Minimize Side Reactions:\n- Purify starting materials\n- Adjust stoichiometry\n- Use milder catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Is the final product\nimpure?", shape=diamond, fillcolor="#FBBC05"]; Impure [label="Impure Product", fillcolor="#F1F3F4"]; Optimize_Purification [label="Optimize Purification:\n- Recrystallization (screen solvents)\n- Column chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Optimized Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Completion; Check_Completion -> Incomplete [label="No"]; Incomplete -> Optimize_Conditions; Optimize_Conditions -> Check_Side_Products; Check_Completion -> Check_Side_Products [label="Yes"]; Check_Side_Products -> Side_Products [label="Yes"]; Side_Products -> Minimize_Side_Reactions; Minimize_Side_Reactions -> Check_Purity; Check_Side_Products -> Check_Purity [label="No"]; Check_Purity -> Impure [label="Yes"]; Impure -> Optimize_Purification; Optimize_Purification -> Success; Check_Purity -> Success [label="No"]; } caption { label = "Figure 2: A logical workflow for troubleshooting low yields."; fontsize = 10; } enddot

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • BenchChem. (2025). Avoiding side product formation in pyrimidine synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Optimization of different solvents for the model reaction. a.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC.
  • BenchChem. (2025).
  • Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides.
  • Pyrimidine. Wikipedia.

Sources

resolving tautomerism issues in 6-Cyclohexyl-2-methylpyrimidin-4-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Tautomerism-Induced Analytical Anomalies

Executive Summary

This guide addresses the persistent analytical challenges associated with 6-Cyclohexyl-2-methylpyrimidin-4-ol . Users frequently report "ghost peaks" in HPLC, broad signals in NMR, and inconsistent quantification. These are not impurities; they are manifestations of lactam-lactim tautomerism .

This molecule exists in a dynamic equilibrium between the 4-hydroxy (enol/lactim) form and the 4-oxo (keto/lactam) form. In polar solvents (like HPLC mobile phases), the equilibrium kinetics often match the chromatographic timescale, leading to peak splitting (decoalescence).

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

The Core Issue: Peak Splitting & Tailing

Symptom: Your chromatogram shows a split peak, a shoulder, or a broad "saddle" shape, despite the sample being >99% pure by other metrics. Root Cause: The interconversion rate between the keto and enol forms is occurring at the same speed as the separation process. The column partially separates them, but they re-equilibrate during the run.

Strategic Protocol: The "Lock or Speed" Approach

To resolve this, you must either Lock the tautomer into one state (via pH) or Speed up the interconversion (via Temperature) to achieve a single, sharp peak.

Method A: pH Locking (Recommended)

The most robust method is to suppress the equilibrium by ionizing the molecule.

  • Acidic Lock (pH < 2.5): Protonation of the N3 nitrogen stabilizes the cation, effectively removing the neutral tautomeric equilibrium.

  • Basic Lock (pH > 9.5): Deprotonation yields the anion, which is resonance-stabilized and does not tautomerize.

ParameterRecommended ConditionRationale
Mobile Phase A Water + 0.1% TFA (or 0.1% Formic Acid)Low pH (~2.0) forces protonation. TFA is preferred for sharper peak shape due to ion-pairing effects.
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.
Column C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Waters BEH C18)Standard C18 columns may degrade at low pH; steric protection ensures longevity.
Buffer Avoid Phosphate if using MSNon-volatile buffers suppress ionization in LC-MS.
Method B: Thermal Coalescence

If pH adjustment is forbidden by your detection method, use heat.

  • Set Column Oven to 50°C - 60°C.

  • Mechanism: Higher temperature increases the rate of tautomeric exchange. If the exchange becomes faster than the separation time, the detector sees a weighted average of the two forms—a single, sharp peak.

Visual Workflow: HPLC Troubleshooting

HPLC_Troubleshooting start Observation: Split/Broad Peak check_ph Check Mobile Phase pH start->check_ph neutral pH is Neutral (6-8) check_ph->neutral If acidic pH is Acidic (< 3) check_ph->acidic If action_acidify Action: Add 0.1% TFA (Target pH ~2.0) neutral->action_acidify action_heat Action: Increase Temp to 50-60°C acidic->action_heat If peak still split result_sharp Result: Sharp Single Peak action_acidify->result_sharp action_heat->result_sharp

Figure 1: Decision tree for resolving peak splitting in pyrimidine analysis.

Module 2: NMR Spectroscopy Guide

The Core Issue: "Ghost" Signals

Symptom: In CDCl₃, you observe two sets of peaks (e.g., two methyl singlets, two cyclohexyl multiplets) with a ratio like 3:1 or 4:1. Root Cause: In non-polar aprotic solvents like Chloroform, the enol (lactim) form is often stabilized by intramolecular hydrogen bonding or solvation effects, co-existing with the keto form.

Protocol: Solvent Selection for Singularity

To obtain a clean spectrum for publication or purity assignment, you must select a solvent that heavily favors the thermodynamic product (the keto form).

SolventPredominant FormRecommendation
DMSO-d6 Keto (>99%) High. The high polarity and H-bond accepting nature of DMSO stabilize the polar keto form (N-H...O=S).
Methanol-d4 Mixture (Keto favored)Medium. Fast exchange of the -OH/-NH proton with deuterium can obscure the tautomeric proton, simplifying the spectrum but losing structural info.
Chloroform-d Mixture (Equilibrium)Low. Avoid for purity assays. Useful only if studying the tautomerism mechanism itself.

Critical Observation: In DMSO-d6, look for a broad singlet around 11.0–13.0 ppm . This is the N3-H proton of the keto form. Its presence confirms you are observing the pyrimidinone tautomer.

Module 3: Mass Spectrometry (LC-MS)

The Core Issue: Ionization & Adducts

Symptom: Signal suppression or confusion regarding the parent ion mass. Insight: Tautomers have the same molecular weight (MW). MS cannot distinguish them by mass alone. However, they may have different ionization efficiencies (response factors).

  • Positive Mode (ESI+): Both forms protonate to the same cation.

    • Observation: [M+H]⁺ is the dominant species.

    • Warning: If you use a neutral mobile phase and the peaks separate, the "enol" peak and "keto" peak will have the same mass but potentially different peak areas. Do not integrate them separately for purity; sum them.

Frequently Asked Questions (FAQ)

Q1: Can I just derivatize the sample to stop the tautomerism? A: Yes, but it alters your molecule. Reacting with TMS-Cl (trimethylsilyl chloride) will lock the oxygen as a silyl ether (O-silylation), effectively trapping the enol form. This is excellent for GC-MS analysis but changes the chemical identity for biological assays.

Q2: Why does the cyclohexyl group matter? A: The bulky, lipophilic cyclohexyl group at position 6 increases the solubility of the molecule in organic solvents compared to smaller pyrimidines. This makes the enol form slightly more persistent in non-polar mobile phases (like high % Acetonitrile isocratic holds), exacerbating peak splitting compared to methyl-only variants.

Q3: My reference standard looks different from my synthesized batch. Why? A: Check the crystallization solvent. If the standard was crystallized from water/ethanol (polar), it is likely the keto form. If your batch was crashed out of ether/hexane, it might be an amorphous mixture or enol-rich. Dissolve both in DMSO-d6 and wait 10 minutes before NMR. They should become identical.

Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shift and the environmental factors driving the equilibrium.

Tautomerism cluster_0 Non-Polar Solvents (CDCl3) Gas Phase cluster_1 Polar Solvents (DMSO, H2O) Solid State (Usually) Enol Lactim Form (4-Hydroxy) Less Polar Keto Lactam Form (4-Oxo / 3H-one) Thermodynamically Favored Enol->Keto Proton Transfer (Fast) Factors Drivers: 1. Solvent Polarity 2. H-Bonding Capacity 3. pH (Protonation) Factors->Enol Favors Factors->Keto Favors

Figure 2: The Lactim-Lactam equilibrium shift based on environmental conditions.

References

  • IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). "Tautomerism".[1][2][3][4][5] [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • National Institutes of Health (PMC). (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one: Crystal Structure and Tautomerism. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[4] Chem. [Link]

Sources

Technical Support Center: Purification of 6-Cyclohexyl-2-methylpyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 6-Cyclohexyl-2-methylpyrimidin-4-ol via recrystallization. It addresses common challenges and provides a framework for developing a robust and effective purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 6-Cyclohexyl-2-methylpyrimidin-4-ol?

Recrystallization is a purification technique for solid organic compounds. Its effectiveness relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve 6-Cyclohexyl-2-methylpyrimidin-4-ol completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or in an ice bath).[1][2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble (allowing for their removal via hot filtration).[2]

Q2: How does the structure of 6-Cyclohexyl-2-methylpyrimidin-4-ol influence solvent selection?

The structure of 6-Cyclohexyl-2-methylpyrimidin-4-ol contains both polar and non-polar features that guide solvent choice:

  • Polar Features : The pyrimidin-4-ol core contains nitrogen atoms and a hydroxyl group, which can participate in hydrogen bonding. This suggests solubility in polar solvents.[3]

  • Non-polar Features : The large, non-polar cyclohexyl group will significantly increase the compound's solubility in less polar organic solvents and decrease its solubility in highly polar solvents like water, compared to simpler pyrimidines.

Therefore, the ideal solvent will likely be one of intermediate polarity. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[1] Given the bulky cyclohexyl group, a single solvent like ethanol or a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is a logical starting point.

Q3: What are the critical attributes of a good recrystallization solvent for this compound?

A suitable solvent for purifying 6-Cyclohexyl-2-methylpyrimidin-4-ol should meet the following criteria:

  • High-Temperature Solubility : It must dissolve the compound effectively when hot.[2][4]

  • Low-Temperature Insolubility : The compound should have low solubility in the solvent when cold to ensure a high recovery yield.[4][5]

  • Favorable Impurity Profile : Impurities should remain dissolved or be completely insoluble at all temperatures.[6]

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[7]

  • Inertness : It must not react with the compound.

  • Boiling Point : The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out".[8]

Q4: Can I use a two-solvent system for recrystallization?

Yes, a two-solvent system is often effective when no single solvent meets all the necessary criteria.[1] This method involves a "good" solvent in which 6-Cyclohexyl-2-methylpyrimidin-4-ol is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[4] The solvents must be miscible with each other. A common approach is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A few more drops of the hot "good" solvent are then added to redissolve the precipitate before slow cooling.[1] For a compound like this, an ethanol/water or ethyl acetate/hexane system could be effective.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the recrystallization of 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Problem 1: The compound does not dissolve in the hot solvent.
  • Probable Cause : The solvent is too "poor" or non-polar for the pyrimidin-4-ol core. Even at elevated temperatures, the solvent cannot overcome the crystal lattice energy.

  • Solution :

    • Increase Solvent Polarity : If using a non-polar solvent like hexane, switch to a more polar option such as ethyl acetate or ethanol.[1]

    • Use a Mixed Solvent System : Dissolve the compound in a small amount of a more powerful, polar solvent (like DMF or DMSO if necessary, though these are less ideal for simple recrystallization due to high boiling points), and then use a less polar solvent as an anti-solvent.[4][9]

    • Check for Insoluble Impurities : The undissolved material may not be your target compound. If a significant portion of the compound has dissolved, perform a hot filtration to remove the insoluble impurities before proceeding.[1][2]

Problem 2: No crystals form upon cooling.
  • Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[7] The solution is not supersaturated upon cooling, and the compound remains in the mother liquor.[4][8]

    • Solution : Re-heat the solution and boil off some of the solvent to increase the concentration.[4][7][8] Allow it to cool again slowly. If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[4][7]

  • Probable Cause 2: The solution is supersaturated but nucleation is inhibited. Crystal growth requires a starting point, or nucleus.

    • Solution 1: Scratching : Gently scratch the inside of the flask at the solution's surface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[4][5]

    • Solution 2: Seeding : If available, add a single, pure "seed crystal" of 6-Cyclohexyl-2-methylpyrimidin-4-ol to the cooled solution to initiate crystallization.[4][5]

    • Solution 3: Further Cooling : Place the flask in an ice-salt bath for more intense cooling, but be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[7]

Problem 3: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution temperature is above the compound's melting point when it reaches saturation.[8] Impurities can also suppress the melting point, contributing to this issue.

  • Probable Cause 1: The solution was cooled too rapidly. This prevents molecules from aligning properly into a crystal lattice.

    • Solution : Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent.[8] Then, allow the solution to cool much more slowly. Insulate the flask by covering it with a beaker or placing it on a wooden block to slow heat loss.[4][8]

  • Probable Cause 2: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution : Select a different solvent with a lower boiling point.

  • Probable Cause 3: High concentration of impurities. Impurities can disrupt crystallization and lower the melting point of the mixture.

    • Solution : If the crude material is very impure, it may require preliminary purification by another method, such as column chromatography, before attempting recrystallization.[7]

Problem 4: The yield of recovered crystals is very low.
  • Probable Cause 1: Too much solvent was used. As with the failure to form crystals, excess solvent will retain a significant amount of the product in the mother liquor.[5][8]

    • Solution : Before filtration, ensure crystallization is maximized by cooling the flask in an ice bath.[1] Minimize the amount of cold solvent used to wash the crystals during filtration.[2][5]

  • Probable Cause 2: Premature crystallization during hot filtration. If hot filtration was performed, the compound may have crystallized on the filter paper or in the funnel.

    • Solution : Use a pre-heated funnel and filter the solution as quickly as possible.[1] It can also be helpful to add a slight excess of hot solvent before filtration to keep the compound dissolved.[2]

Problem 5: The purified crystals are still colored.
  • Probable Cause : The color is due to highly soluble, polar impurities that co-crystallize with the product.

  • Solution :

    • Activated Charcoal : After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.

    • Boil and Filter : Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration : Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be cautious, as charcoal can also adsorb some of your target compound, potentially reducing the yield.

Summary of Troubleshooting Steps
Issue Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent.[7][8] 2. Supersaturation without nucleation.[4][5]1. Boil off excess solvent and re-cool.[4][8] 2. Scratch the flask, add a seed crystal, or cool further.[4][5]
"Oiling Out" 1. Cooling too rapidly.[4] 2. Solvent boiling point > compound melting point.[8] 3. High impurity concentration.[7][8]1. Re-heat, add a small amount of solvent, and cool slowly.[7][8] 2. Choose a lower-boiling solvent. 3. Consider preliminary purification via chromatography.[7]
Low Yield 1. Too much solvent used in recrystallization or washing.[5][8] 2. Premature crystallization during hot filtration.[1]1. Use minimum amount of hot solvent; wash crystals with ice-cold solvent.[1][5] 2. Use a pre-heated funnel and filter quickly.[1]
Colored Crystals Soluble, colored impurities present.Add activated charcoal to the hot solution and perform a hot filtration before cooling.[8]

Visualization of the Recrystallization Workflow

The following diagram outlines the key steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start with Crude 6-Cyclohexyl-2-methylpyrimidin-4-ol dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_dissolved Is the Solid Completely Dissolved? dissolve->check_dissolved hot_filtration Perform Hot Filtration to Remove Insoluble Impurities check_dissolved->hot_filtration No cool Allow Solution to Cool Slowly check_dissolved->cool Yes hot_filtration->cool check_crystals Have Crystals Formed? cool->check_crystals induce_crystallization Induce Crystallization (Scratch/Seed/Cool) check_crystals->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes induce_crystallization->check_crystals troubleshoot Troubleshoot: - Too much solvent? - Re-evaluate solvent choice induce_crystallization->troubleshoot wash_crystals Wash Crystals with Small Amount of Cold Solvent collect_crystals->wash_crystals dry_crystals Dry the Purified Crystals Under Vacuum wash_crystals->dry_crystals end Pure 6-Cyclohexyl-2-methylpyrimidin-4-ol dry_crystals->end

Caption: A workflow diagram illustrating the key stages of recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a starting point for the purification of 6-Cyclohexyl-2-methylpyrimidin-4-ol using ethanol.

Materials:

  • Crude 6-Cyclohexyl-2-methylpyrimidin-4-ol

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Solvent Selection : Based on the structure, ethanol is a good starting choice. It is a polar solvent capable of dissolving the pyrimidinol core, while having enough non-polar character to interact with the cyclohexyl group.[1][10]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol, just enough to create a slurry.[5]

  • Heating : Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions, bringing the solvent to a gentle boil between additions. Continue adding solvent until the solid just dissolves completely.[1] It is critical to use the minimum amount of hot solvent necessary to avoid low recovery.[5][7]

  • Hot Filtration (Optional) : If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[1][2]

  • Crystallization : Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature.[1][6] Slow cooling generally promotes the formation of larger, purer crystals.[5]

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[1][2]

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing : With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This will remove any residual soluble impurities adhering to the crystal surfaces.[1][2] Using cold solvent minimizes the loss of the purified product.

  • Drying : Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the crystals to a clean, pre-weighed watch glass and dry them completely, preferably in a vacuum oven, to remove all traces of the solvent.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Recrystallization.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available from: [Link]

  • Recrystallization Procedure.
  • Recrystallization (chemistry). Chemistry Research Starters - EBSCO.
  • Green Synthesis of Pyrimidine Derivative. Semantic Scholar. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Solubility of Organic Compounds.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]

Sources

removing impurities from crude 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Case ID: PUR-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering difficulties purifying crude 6-Cyclohexyl-2-methylpyrimidin-4-ol (also referred to as 6-cyclohexyl-2-methyl-4(3H)-pyrimidinone). This compound is typically synthesized via the condensation of ethyl 3-cyclohexyl-3-oxopropanoate with acetamidine hydrochloride under basic conditions (e.g., NaOEt/EtOH).[1][2]

The crude product often presents as a sticky, off-white to yellow solid contaminated with unreacted


-keto ester, acetamidine salts, and inorganic byproducts.[2] This guide provides a definitive purification workflow based on the compound's amphoteric solubility profile and crystallization kinetics.

Module 1: Diagnosis & Characterization

Before initiating purification, confirm the identity of your impurities to select the correct protocol.

Common Impurity Profile:

Impurity TypeSourceDiagnostic Signal (

H NMR, DMSO-

)
Removal Strategy

-Keto Ester
Unreacted Starting MaterialQuartet at ~4.1 ppm (OCH

CH

), Triplet at ~1.2 ppm.[1][2]
Protocol A (Lipophilic Wash)
Acetamidine Unreacted Starting MaterialBroad singlet at ~8-9 ppm (NH), Methyl singlet at ~2.0 ppm.[1][2]Protocol A (Aqueous Wash)
Inorganic Salts Neutralization (NaCl, NaOAc)Invisible in NMR; Ash residue in combustion analysis.[2]Protocol A (Water Wash)
Oligomers Thermal degradationBroad, undefined baseline humps in aromatic region.[2]Protocol B (Recrystallization)

Module 2: Purification Protocols

Protocol A: Acid-Base Reslurry (The "Deep Clean")

Use this method if your crude is sticky, oily, or contains significant unreacted starting materials.[2] This exploits the acidity of the pyrimidin-4-ol (pKa ~9).[1][2]

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (5-10 volumes). Stir until fully dissolved. The solution should be clear yellow.

    • Why? The pyrimidinol is deprotonated to form the water-soluble sodium salt.[1] Neutral organic impurities (like the

      
      -keto ester) remain undissolved or form an emulsion.[1][2]
      
  • Lipophilic Wash: Extract the aqueous alkaline solution twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Action: Discard the organic layer (contains unreacted ester and non-acidic byproducts).[2]

  • Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 2.0 M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 5.0 – 6.0 .

    • Observation: The product will precipitate as a white solid.[3] Avoid dropping pH < 2, as the pyrimidine nitrogen can protonate, redissolving the compound as a hydrochloride salt.[2]

  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) to remove inorganic salts (NaCl) and residual acetamidine.[2]
    
  • Drying: Dry under vacuum at 50 °C.

Protocol B: Recrystallization (The "Polish")

Use this method if the product is a solid but slightly colored, or to reach >99% purity after Protocol A.[2]

Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate (EtOAc).[2]

  • Solubility Check: Place 1 g of solid in a flask. Add EtOAc (10 mL). Heat to reflux.[4]

    • If insoluble: Switch to Ethanol .

    • If soluble: Proceed.

  • Dissolution: Add hot solvent until the solid just dissolves. If colored particulates remain, filter while hot (hot filtration).[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0 °C.

    • Critical Step: Do not shock-cool; this traps impurities.[1]

  • Filtration: Collect crystals. Wash with a small amount of cold solvent.[4]

Module 3: Troubleshooting (FAQ)

Q1: My product is an oil/gum and won't solidify after acidification.

  • Cause: Trapped solvent or high levels of unreacted

    
    -keto ester preventing crystal lattice formation.[1]
    
  • Fix: Decant the aqueous layer.[4] Triturate (grind) the gum with Diethyl Ether or Hexanes .[2] These solvents dissolve the oily impurities but not the polar pyrimidinol, inducing solidification.

Q2: The yield is significantly lower than expected after Protocol A.

  • Cause: The pH was likely too low (< 2.0) during precipitation.[4]

  • Fix: The compound is amphoteric. At low pH, it forms a soluble cation.[2] Neutralize the filtrate back to pH ~6 using dilute NaOH to recover the remaining product.

Q3: The solid retains a persistent yellow color.

  • Cause: Trace oxidation products or conjugated oligomers.

  • Fix: Perform Protocol B (Recrystallization) with the addition of Activated Charcoal . Add charcoal (5 wt%) to the hot solution, stir for 10 mins, and filter through Celite before cooling.

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude 6-Cyclohexyl-2-methylpyrimidin-4-ol CheckState Physical State? Start->CheckState Oily Sticky / Oily / Gum CheckState->Oily Viscous Solid Solid Powder CheckState->Solid Dry Trituration Triturate with Hexanes/Ether Oily->Trituration Induce Solidification PurityCheck Purity > 98%? Solid->PurityCheck ProtocolA PROTOCOL A: Acid-Base Workup (NaOH Dissolution -> EtOAc Wash -> HCl Ppt) ProtocolB PROTOCOL B: Recrystallization (EtOAc or EtOH/H2O) ProtocolA->ProtocolB If Color Persists Final Final Product (White Crystalline Solid) ProtocolB->Final Trituration->ProtocolA PurityCheck->ProtocolA No (Major Impurities) PurityCheck->ProtocolB No (Minor Impurities) PurityCheck->Final Yes

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and purity of the crude material.

References

  • Frontiers in Microbiology. (2022). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase.[1][2] (Describes synthesis and recrystallization of cyclohexyl-pyrimidinones).

  • Organic Syntheses. (1955).[2] 4-Methyl-6-hydroxypyrimidine.[1][2][4] (Foundational protocol for methyl-hydroxypyrimidine synthesis and purification via acid/base precipitation).

  • MDPI (Molbank). (2022).[2] Synthesis of 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one.[1][2] (Details recrystallization of cyclohexyl-substituted pyrimidinones from Ethyl Acetate).

  • National Center for Biotechnology Information (PubChem). 2,2'-Methylenebis(6-cyclohexyl-p-cresol).[1][2] (Reference for cyclohexyl group chemical behavior and solubility properties). [1][2]

Sources

stability of 6-Cyclohexyl-2-methylpyrimidin-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Cyclohexyl-2-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Pyrimidin-4-ol Stability

Substituted pyrimidin-4-ols, also known as pyrimidin-4-ones, are a class of heterocyclic compounds with significant interest in medicinal chemistry. Their stability is a critical parameter influencing their synthesis, purification, storage, and formulation. A key characteristic of these molecules is the existence of keto-enol tautomerism, where the equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4-one (keto) forms can be influenced by factors such as solvent polarity and pH. Generally, the keto form is more stable, especially in polar environments.[1]

The pyrimidine ring itself can be susceptible to degradation under certain conditions. While the degradation of pyrimidine nucleotides is a well-understood biological process often involving ring cleavage to form products like β-alanine, CO₂, and ammonia[2][3], the chemical stability of synthetic pyrimidine derivatives in acidic environments is a more nuanced subject. Acid-catalyzed hydrolysis and ring-cleavage are potential degradation pathways that can impact the integrity of these compounds.[4]

This guide will specifically focus on the stability of 6-Cyclohexyl-2-methylpyrimidin-4-ol under acidic conditions, providing practical advice and experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and experimentation of 6-Cyclohexyl-2-methylpyrimidin-4-ol in acidic environments.

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Acidic Workup

Scenario: You have performed a reaction or extraction involving 6-Cyclohexyl-2-methylpyrimidin-4-ol under acidic conditions (e.g., using HCl or TFA). Upon analyzing the sample by reverse-phase HPLC, you observe one or more unexpected peaks in the chromatogram, suggesting the presence of impurities or degradation products.

Possible Cause: Acid-catalyzed degradation of the pyrimidine ring.

Troubleshooting Workflow:

Troubleshooting_HPLC start Observation of Unexpected HPLC Peaks step1 Confirm Peak Identity: - Run a blank (solvent + acid). - Spike with starting material. start->step1 step2 Forced Degradation Study: - Incubate compound in 0.1 M HCl at 60°C. - Analyze at time points (e.g., 0, 1, 4, 24h). step1->step2 step3 Characterize Degradation Products: - Isolate peaks via preparative HPLC. - Analyze by LC-MS and NMR. step2->step3 step4 Optimize Experimental Conditions: - Use milder acid (e.g., acetic acid). - Reduce temperature and exposure time. - Workup with a basic wash. step3->step4 end Resolution: - Minimized degradation. - Identified and quantified impurities. step4->end

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Detailed Protocol for Forced Degradation Study: [5][6]

  • Preparation of Stock Solution: Prepare a stock solution of 6-Cyclohexyl-2-methylpyrimidin-4-ol in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • In a clean vial, add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid. The final concentration of the compound should be suitable for HPLC analysis.

    • Incubate the vial in a water bath or oven at a controlled temperature, for example, 60°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.

    • Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.

    • Inject the sample into the HPLC system.

Table 1: Example HPLC Method Parameters [5][7]

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Issue 2: Low Yield or Product Loss After Purification Involving Acidic Conditions

Scenario: You are synthesizing or purifying 6-Cyclohexyl-2-methylpyrimidin-4-ol, and a step in your protocol involves acidic conditions (e.g., an acidic wash or chromatography with an acidic modifier). You observe a significant loss of your desired product.

Possible Cause: Degradation of the compound on exposure to the acidic environment, potentially exacerbated by elevated temperatures or prolonged exposure.

Preventative Measures and Optimization:

  • Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.

  • Temperature Control: Perform acidic washes or extractions at low temperatures (e.g., 0-5°C) to slow down the rate of potential degradation reactions.

  • Choice of Acid: If possible, use a weaker organic acid (e.g., acetic acid) instead of a strong mineral acid (e.g., HCl, H₂SO₄).

  • Neutralization: Immediately after the acidic step, neutralize the solution with a mild base (e.g., sodium bicarbonate solution) to bring the pH back to a neutral or slightly basic range.

  • Inert Atmosphere: If oxidative degradation is suspected in conjunction with acidic conditions, performing the procedure under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for 6-Cyclohexyl-2-methylpyrimidin-4-ol in strong acid?

A1: While specific degradation pathways for this exact molecule may not be extensively published, based on the general chemistry of pyrimidines, a likely pathway involves acid-catalyzed hydrolysis. This could potentially lead to the opening of the pyrimidine ring. The degradation of pyrimidines can ultimately lead to simpler molecules like β-alanine, ammonia, and carbon dioxide.[2][3]

Degradation_Pathway A 6-Cyclohexyl-2-methylpyrimidin-4-ol B Protonated Intermediate A->B H⁺ C Hydrolytic Ring Opening B->C H₂O D Further Degradation Products (e.g., β-amino acids, CO₂, NH₃) C->D

Caption: Postulated acid-catalyzed degradation pathway.

Q2: How should I store solutions of 6-Cyclohexyl-2-methylpyrimidin-4-ol to ensure long-term stability?

A2: For optimal stability of stock solutions, consider the following:

  • Solvent Choice: Use aprotic solvents like anhydrous DMSO or ethanol.

  • Storage Temperature: Store solutions at low temperatures, such as -20°C or -80°C.[6]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light, which can catalyze degradation.[6]

  • pH: Avoid preparing acidic stock solutions for long-term storage. If the experimental protocol requires an acidic pH, prepare the solution fresh before use.

Q3: Are there any analytical techniques other than HPLC that can be used to assess the stability of 6-Cyclohexyl-2-methylpyrimidin-4-ol?

A3: Yes, several other techniques can provide valuable information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structures of any isolated degradation products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the appearance of impurities.

Q4: Can the substituents on the pyrimidine ring influence its stability in acid?

A4: Yes, the nature and position of substituents can significantly impact the electronic properties and, therefore, the stability of the pyrimidine ring. Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack (protonation), which is the initial step in acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups can decrease the ring's basicity and may enhance its stability towards acid. The bulky cyclohexyl group at the 6-position and the methyl group at the 2-position of the target compound will also have electronic and steric effects that influence its specific stability profile.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development - Figshare. (2006, September 15). figshare.com.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. benchchem.com.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
  • The reductive pathway for the degradation of pyrimidine nucleotides in... - ResearchGate.
  • Acid-catalysed ring-cleavage of some pyrimidine deriv
  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability - Benchchem. benchchem.com.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
  • How to increase the stability of 4-Ethyl-6-methylpyrimidine solutions - Benchchem. benchchem.com.

Sources

Validation & Comparative

HPLC method development for 6-Cyclohexyl-2-methylpyrimidin-4-ol purity

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 6-Cyclohexyl-2-methylpyrimidin-4-ol: A Comparative Guide

Introduction & Chemical Profiling

6-Cyclohexyl-2-methylpyrimidin-4-ol is a structurally complex pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of advanced therapeutics. As an Application Scientist, developing a robust purity analysis method for this compound requires a deep understanding of its intrinsic physicochemical properties.

The molecule features a pyrimidine ring with a basic nitrogen, a slightly acidic hydroxyl group at the C4 position, and a bulky, lipophilic cyclohexyl group. Crucially, the hydroxyl group allows the molecule to undergo lactam-lactim tautomerization, existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This amphoteric nature and tautomeric equilibrium present significant chromatographic challenges—namely peak tailing, unpredictable retention shifts, and poor resolution from structurally similar synthetic impurities on conventional reversed-phase (RP) columns. The analysis of such pyrimidine derivatives is typically performed using reversed-phase HPLC with C8 or C18 columns, but requires precise condition tuning to achieve reliability[1].

Mechanistic Causality in Method Development

When developing an HPLC method for pyrimidine derivatives, utilizing standard C18 columns at a neutral pH often yields broad, asymmetric peaks. This is caused by secondary interactions between the basic nitrogen of the pyrimidine ring and residual silanols on the silica support. To engineer a self-validating and robust method, we must manipulate the mobile phase and column chemistry based on the following causal principles:

  • Mobile Phase pH Control: Utilizing an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) ensures the basic pyrimidine nitrogen is fully protonated while suppressing the ionization of the hydroxyl group. This locks the molecule into a single predominant ionization state, drastically improving peak shape and preventing secondary interactions[2]. Furthermore, formic acid is highly compatible with LC-MS, facilitating downstream impurity identification.

  • Column Chemistry Selection: While a standard C18 can be forced to work under highly acidic conditions, utilizing specialized low-silanol or polar-embedded reverse-phase columns provides orthogonal selectivity and actively shields basic analytes from residual silanol interactions[3].

  • Temperature Modulation: Pyrimidinols can undergo tautomeric interconversion at rates similar to the chromatographic timescale, leading to peak broadening. Elevating and strictly controlling the column temperature (e.g., 30°C to 40°C) standardizes this interconversion rate, ensuring sharp, reproducible peaks[4].

Method Development Workflow

Workflow N1 1. Analyze Physicochemical Properties (pKa, LogP, Tautomerism) N2 2. Select Column Chemistry (Low-Silanol / Polar-Embedded) N1->N2 Drives selection N3 3. Optimize Mobile Phase pH (pH 2.5 to suppress ionization) N2->N3 Mitigates silanol interactions N4 4. Gradient & Temperature Tuning (Control tautomeric interconversion) N3->N4 Locks ionization state N5 5. System Suitability & Validation (Peak Symmetry, Resolution > 1.5) N4->N5 Finalizes method

Systematic HPLC method development workflow for pyrimidine derivatives.

Comparative Experimental Data

To establish the most robust method, we compared a traditional approach (Standard C18, pH 7.0) against an optimized approach (Low-Silanol C18, pH 2.7). Early-stage impurity tracking requires methods capable of achieving a limit of quantitation (LOQ) of <0.05% and a resolution factor of >1.5[4].

Table 1: Chromatographic Performance Comparison for 6-Cyclohexyl-2-methylpyrimidin-4-ol

ParameterMethod A (Traditional Approach)Method B (Optimized Approach)
Column Chemistry Standard C18 (250 x 4.6 mm, 5 µm)Low-Silanol RP (150 x 4.6 mm, 3 µm)
Mobile Phase Water / Acetonitrile (Neutral pH)0.1% Formic Acid in Water / MeCN
Peak Asymmetry (Tf) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Theoretical Plates (N) 4,50012,500
Resolution (Rs) *1.2 (Co-elution with isomer)2.8 (Baseline separation)
Limit of Quantitation 0.15%<0.05%

*Resolution calculated against the closest eluting synthetic impurity (e.g., des-cyclohexyl precursor).

As demonstrated, Method B drastically improves peak symmetry and resolution. The acidic environment neutralizes the silanol effect, while the low-silanol column chemistry prevents the basic nitrogen from dragging across the stationary phase.

Step-by-Step Optimized Methodology (Self-Validating Protocol)

This protocol is designed to be self-validating by incorporating system suitability criteria directly into the workflow, ensuring the highest degree of trustworthiness and reproducibility.

Materials & Reagents:

  • 6-Cyclohexyl-2-methylpyrimidin-4-ol reference standard (Purity ≥98%).

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS grade).

Chromatographic Conditions:

  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Low-silanol Reverse Phase (e.g., Newcrom R1 or equivalent), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (with PDA spectral extraction from 200-400 nm).

  • Injection Volume: 5 µL.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band).

  • 2.0 - 12.0 min: Linear gradient to 80% B (Elutes the main peak and lipophilic impurities).

  • 12.0 - 15.0 min: Hold at 80% B (Column wash).

  • 15.0 - 15.1 min: Return to 10% B.

  • 15.1 - 20.0 min: Re-equilibration.

Execution & Validation Workflow:

  • System Preparation: Purge all lines with fresh mobile phases. Run a blank gradient injection to establish a baseline and verify the absence of ghost peaks.

  • System Suitability Testing (SST): Inject a reference standard solution (50 µg/mL) six consecutive times.

    • Self-Validation Criteria: Proceed only if Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor (Tf) is between 0.8 and 1.5, and Theoretical Plates (N) > 10,000.

  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (10% MeCN / 90% Water). Caution: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes viscous fingering and severe peak distortion.

  • Purity Analysis: Inject the sample. Utilize the PDA detector to perform peak purity analysis (spectral homogeneity) across the 6-Cyclohexyl-2-methylpyrimidin-4-ol peak to confirm no co-eluting hidden impurities exist beneath the main peak.

References

  • Title : HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) | Source : ResearchGate | URL :[Link]

  • Title : Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column | Source : SIELC Technologies | URL : [Link]

  • Title : A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development | Source : American Pharmaceutical Review | URL :[Link]

Sources

A Comparative Guide to 6-Substituted 2-Methylpyrimidin-4-ols: Cyclohexyl vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing novel therapeutics.[1][2][3] The biological activity of pyrimidine derivatives is profoundly influenced by the nature of the substituents on the pyrimidine ring.[2] This guide provides an in-depth comparison of 6-Cyclohexyl-2-methylpyrimidin-4-ol and its 6-phenyl analog, focusing on their structural differences, potential biological implications, and the experimental workflows required for their evaluation.

Structural and Physicochemical Distinctions

The fundamental difference between the two analogs lies in the C6 substituent: a saturated, aliphatic cyclohexyl group versus an aromatic phenyl group. This seemingly simple substitution has significant consequences for the molecule's overall shape, flexibility, and electronic properties.

Feature6-Cyclohexyl-2-methylpyrimidin-4-ol6-Phenyl-2-methylpyrimidin-4-ol
C6 Substituent CyclohexylPhenyl
Aromaticity Aliphatic, non-aromaticAromatic
Shape 3D, flexible (chair/boat conformations)Planar, rigid
Electronic Nature Electron-donating (inductive effect)Can be electron-withdrawing or -donating depending on other substituents; capable of π-π interactions
Lipophilicity HighHigh, but with different polarity distribution

The flexible, three-dimensional nature of the cyclohexyl group allows it to adopt various conformations to fit into a binding pocket. In contrast, the planar and rigid structure of the phenyl group can engage in specific interactions such as pi-stacking with aromatic amino acid residues in a protein target.

Hypothetical Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative data for 6-Cyclohexyl-2-methylpyrimidin-4-ol is not extensively available in public literature, we can infer potential differences in biological activity based on established structure-activity relationships of pyrimidine derivatives.[2]

  • Target Binding: The choice between a cyclohexyl and a phenyl group can dramatically alter target specificity and potency. A target with a deep, greasy hydrophobic pocket might favor the bulky cyclohexyl group. Conversely, a target with a flatter binding surface, perhaps involving aromatic residues like phenylalanine, tyrosine, or tryptophan, would likely show higher affinity for the 6-phenyl analog due to favorable π-π stacking interactions.

  • Metabolic Stability: The phenyl group is susceptible to metabolic hydroxylation by cytochrome P450 enzymes, which can be a primary route of metabolism. The cyclohexyl group is also subject to oxidation, but the positions and rates of metabolism will differ, potentially leading to different pharmacokinetic profiles.

  • Solubility: Both substituents are lipophilic, which can influence aqueous solubility. The specific crystalline packing and subtle differences in polarity will determine the final solubility, a critical parameter for drug development.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by these pyrimidine derivatives, a common mechanism for this class of compounds.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor PDK1 PDK1 Receptor->PDK1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PDK1->AKT AKT->Transcription Pyrimidine 6-Substituted Pyrimidine Analog Pyrimidine->RAF Inhibition Pyrimidine->PDK1 Inhibition

Caption: Hypothetical inhibition of kinase signaling pathways by pyrimidine analogs.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences between the cyclohexyl and phenyl analogs, a series of in vitro assays are necessary. The following protocols are standard methods for evaluating the antiproliferative and enzyme-inhibitory activities of pyrimidine compounds.[4][5]

Cell Viability Assessment using MTT Assay

This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), a key measure of cytotoxic potential.[5][6]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7, or A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the cyclohexyl and phenyl analogs in the appropriate cell culture medium. Treat the cells with these dilutions for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives function as kinase inhibitors.[4] This assay measures the ability of the compounds to inhibit the activity of a specific kinase.

Methodology:

  • Reagent Preparation: Prepare an assay buffer, the recombinant kinase of interest, a suitable substrate (peptide or protein), and ATP.

  • Reaction Setup: In a microplate, add the kinase, the test compounds at various concentrations, and the substrate.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at 30°C or 37°C for 30-60 minutes.

  • Termination and Detection: Stop the reaction by adding a stop solution. The amount of phosphorylated substrate is then quantified using methods such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[4]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.

The following diagram outlines the general workflow for these comparative in vitro assays.

G cluster_prep Preparation cluster_assay1 Cytotoxicity Assay cluster_assay2 Kinase Assay cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Stock Solutions (Cyclohexyl & Phenyl Analogs) Treat_Cells Treat with Serial Dilutions Compound_Prep->Treat_Cells Treat_Kinase Add Serial Dilutions of Compounds Compound_Prep->Treat_Kinase Cell_Culture Culture Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay IC50_Cyto Calculate Cytotoxicity IC50 Values MTT_Assay->IC50_Cyto Compare_Results Compare IC50 Values (Cyclohexyl vs. Phenyl) IC50_Cyto->Compare_Results Kinase_Setup Setup Kinase Reaction Kinase_Setup->Treat_Kinase Detect_Activity Detect Kinase Activity Treat_Kinase->Detect_Activity IC50_Kinase Calculate Kinase Inhibition IC50 Values Detect_Activity->IC50_Kinase IC50_Kinase->Compare_Results SAR_Analysis Structure-Activity Relationship Analysis Compare_Results->SAR_Analysis

Caption: Experimental workflow for comparing pyrimidine analogs.

Conclusion

The choice between a 6-cyclohexyl and a 6-phenyl substituent on a 2-methylpyrimidin-4-ol core is a critical design decision in medicinal chemistry. The aliphatic, flexible cyclohexyl group and the aromatic, planar phenyl group offer distinct steric and electronic properties that can lead to significant differences in target affinity, metabolic stability, and overall biological activity. While SAR principles provide a predictive framework, the empirical testing of these analogs through rigorous in vitro assays, as detailed in this guide, is essential to validate these hypotheses and select the most promising candidate for further development.

References

  • Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds - Benchchem.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - Bentham Science Publisher.
  • Synthesis and Preliminary Biological Properties Assessment of Novel 2-S-, 4-, 5-Substituted and Bicyclic Derivatives of 6-Methylpyrimidine-4-ol - ResearchGate.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives - Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives.
  • Structure–activity relationship for active derivative 13aa - ResearchGate.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing.

Sources

Analytical Comparison Guide: Vibrational Spectroscopy for the Identification of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, identifying complex heterocyclic compounds requires moving beyond simple spectral matching. For 6-Cyclohexyl-2-methylpyrimidin-4-ol [1], the analytical challenge is not merely confirming the presence of functional groups, but accurately resolving its dynamic structural state.

This guide objectively compares three vibrational spectroscopy techniques—ATR-FTIR , Transmission FTIR (KBr Pellet) , and Raman Spectroscopy —providing a self-validating framework to identify this compound and characterize its tautomeric equilibrium.

The Mechanistic Challenge: Resolving Tautomeric Equilibria

6-Cyclohexyl-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative featuring a cyclohexyl ring, a methyl group, and a highly reactive oxygen-containing functional group[1]. The core complexity in its identification lies in lactam-lactim tautomerism . Depending on the solid-state environment and hydrogen-bonding network, the molecule exists in an equilibrium between two forms:

  • Lactim Form (Pyrimidin-4-ol): Features a fully aromatic ring with a distinct hydroxyl (-OH) stretch and C=N ring stretches.

  • Lactam Form (4(3H)-Pyrimidinone): Breaks full ring aromaticity, presenting a strong carbonyl (C=O) stretch and a secondary amine (N-H) stretch.

According to foundational 2D IR studies on aromatic heterocycles by , infrared spectroscopy is exceptionally sensitive to these tautomeric shifts[2],[3]. Furthermore, pyrimidinone forms often dimerize via double proton transfer, which significantly alters the vibrational frequencies observed in the solid state[4]. Selecting the correct sampling technique is therefore critical to avoid artificially shifting this equilibrium during analysis.

Comparative Analytical Methodologies

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for the three comparative techniques, detailing the causality behind each experimental choice.

Attenuated Total Reflectance (ATR) FTIR: Preserving the Solid-State Matrix

Causality: ATR-FTIR analyzes the sample in its native solid state without matrix dilution. This is critical because the hydrogen-bonding network in the pure solid dictates the dominant tautomer. By avoiding mechanical grinding and matrix interactions, ATR preserves the true physiological or bulk state of the pyrimidine derivative.

Self-Validating Protocol:

  • System Validation: Clean the diamond/ZnSe crystal with spectroscopic-grade isopropanol. Collect a background spectrum. Validation checkpoint: Ensure the absolute absence of a broad 3400 cm⁻¹ water band. If present, purge the optical bench with dry nitrogen to prevent atmospheric moisture from skewing the O-H/N-H diagnostic region.

  • Sample Application: Place 1–2 mg of pure 6-cyclohexyl-2-methylpyrimidin-4-ol directly onto the crystal[1].

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure intimate optical contact, which is necessary to overcome the limited depth of penetration (typically 0.5–2 µm).

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

  • Data Interpretation: Look for the C=O stretch at 1650–1700 cm⁻¹. A dominant peak here confirms the lactam (pyrimidinone) form is favored in the native solid[5],[6].

Transmission FTIR (KBr Pellet): High-Resolution Bulk Analysis

Causality: KBr pelleting dilutes the sample, reducing peak saturation for highly absorbing groups (like the C=O stretch) and eliminating the anomalous dispersion (Christiansen effect) sometimes seen in ATR. However, the high pressure applied during pelleting (up to 10 tons) and the hygroscopic nature of KBr can disrupt native pyrimidinone dimers[4], potentially inducing an artificial tautomeric shift.

Self-Validating Protocol:

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours to eliminate adsorbed water.

  • Blank Validation: Press a blank KBr pellet and scan it. Validation checkpoint: A flat baseline in the 3000–3600 cm⁻¹ region proves the matrix is truly anhydrous and will not produce false-positive lactim (-OH) signals.

  • Sample Dispersion: Grind 1 mg of the analyte with 100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved to minimize light scattering.

  • Pelleting: Press the mixture under 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution and compare the lactam/lactim peak ratios against the ATR results to check for pressure-induced polymorphism.

Raman Spectroscopy: Orthogonal Validation of Substituents

Causality: While IR spectroscopy relies on changes in dipole moments (heavily favoring polar C=O and O-H bonds), Raman spectroscopy relies on changes in polarizability. This makes Raman exceptionally sensitive to the non-polar, symmetrical aliphatic C-H stretches of the cyclohexyl and methyl groups, which might otherwise be obscured by broad O-H/N-H bands in the IR spectrum[5].

Self-Validating Protocol:

  • Calibration: Validation checkpoint: Expose a silicon standard to the laser and verify the sharp calibration peak at exactly 520.7 cm⁻¹ prior to sample analysis.

  • Excitation Selection: Place the solid sample on a glass slide. Expose to a 785 nm or 1064 nm near-IR laser. Causality: Pyrimidine derivatives often exhibit strong fluorescence under 532 nm excitation due to their conjugated π-systems; near-IR lasers bypass these electronic absorption bands, yielding a flat baseline.

  • Acquisition: Collect spectra from 100 to 4000 cm⁻¹.

  • Data Interpretation: Confirm the presence of the 6-cyclohexyl group via strong, sharp aliphatic C-H stretching bands at 2850–2950 cm⁻¹ and the pyrimidine ring breathing mode near 1000 cm⁻¹.

Quantitative Spectral Comparison

The following table summarizes the expected vibrational modes for 6-Cyclohexyl-2-methylpyrimidin-4-ol, objectively comparing the sensitivity of each analytical technique[5],[6].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR SensitivityKBr FTIR SensitivityRaman Sensitivity
O-H (Lactim) Stretching3200–3600High (Broad)High (Risk of H₂O overlap)Low
N-H (Lactam) Stretching3100–3300High (Sharp)HighLow
Aliphatic C-H Stretching2850–2950MediumMediumHigh (Sharp)
C=O (Lactam) Stretching1650–1700High High Low
C=N / C=C Ring Stretching1550–1600MediumMediumHigh
Pyrimidine Ring Breathing980–1020LowLowVery High

Note: The presence of a strong 1650-1700 cm⁻¹ band coupled with an N-H stretch confirms the 4(3H)-pyrimidinone tautomer is dominant.

Decision Matrix & Analytical Workflow

To systematically identify the compound and its tautomeric state, follow the logical workflow mapped below.

G Start 6-Cyclohexyl-2-methylpyrimidin-4-ol ATR ATR-FTIR (Native Solid) Start->ATR Surface KBr Transmission FTIR (KBr Pellet) Start->KBr Bulk Raman Raman Spectroscopy (Orthogonal) Start->Raman Non-polar Peak1 1650-1700 cm⁻¹ (C=O Stretch) ATR->Peak1 Peak2 3200-3600 cm⁻¹ (O-H / N-H) ATR->Peak2 KBr->Peak1 KBr->Peak2 Peak3 2850-2950 cm⁻¹ (Aliphatic C-H) Raman->Peak3 Lactam Lactam Tautomer (4(3H)-Pyrimidinone) Peak1->Lactam Strong Lactim Lactim Tautomer (Pyrimidin-4-ol) Peak1->Lactim Absent Peak2->Lactam Sharp N-H Peak2->Lactim Broad O-H Confirmed Substituents Confirmed Peak3->Confirmed Strong

Workflow for 6-Cyclohexyl-2-methylpyrimidin-4-ol tautomer identification via IR and Raman spectra.

References

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302-3306.[Link]

  • Beijer, F. H., et al. (1998). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. ResearchGate.[Link]

  • ChemSrc. (2025). 6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS 1258306-14-7). ChemSrc Database.[Link]

  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.[Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparison of reference standards and analytical methodologies for the characterization and quantification of 6-Cyclohexyl-2-methylpyrimidin-4-ol. As a key intermediate or potential impurity in pharmaceutical synthesis, the accurate analysis of this pyrimidine derivative is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering objective comparisons of reference standard grades and detailed experimental protocols. We will explore the causal logic behind selecting an appropriate analytical technique, focusing on High-Performance Liquid Chromatography (HPLC) as a primary method and discussing mass spectrometry as a confirmatory tool. All recommendations are grounded in established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Analytical Imperative for 6-Cyclohexyl-2-methylpyrimidin-4-ol

6-Cyclohexyl-2-methylpyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational components in numerous therapeutic agents, including antiviral and anti-cancer drugs.[4] The cyclohexyl and methyl substitutions on the pyrimidine ring create a molecule with distinct physicochemical properties that dictate the choice of analytical strategy.

Accurate quantification and impurity profiling are non-negotiable in pharmaceutical development. Whether 6-Cyclohexyl-2-methylpyrimidin-4-ol is the active pharmaceutical ingredient (API), a synthetic intermediate, or a potential process impurity, its concentration and purity must be determined with high fidelity. This necessitates the use of a well-characterized reference standard—the cornerstone of any quantitative analytical method. An unreliable standard invalidates all subsequent data, leading to costly development delays and potential regulatory issues.

Selecting a Reference Standard: A Decision Framework

The term "reference standard" is not monolithic. The choice depends entirely on the intended application, ranging from early-stage research to late-stage quality control (QC) for regulatory submissions. The primary differentiator is the level of characterization and the quality system under which the standard was produced.

Types of Reference Standards
  • Certified Reference Material (CRM): Produced by a national metrology institute or an accredited body (e.g., under ISO 17034). A CRM has the highest metrological standing, with a certified value for purity accompanied by a comprehensive uncertainty budget. Its use is critical for calibrating primary in-house standards and for methods intended for regulatory scrutiny.

  • Pharmacopeial Standard: These are official standards provided by pharmacopoeias like the USP, EP, or JP.[5] They are considered primary standards for the tests described in the respective pharmacopeial monographs.

  • Commercial Reference Standard (Non-Pharmacopeial): Offered by reputable suppliers (e.g., LGC Standards, MilliporeSigma), these standards are typically characterized with a detailed Certificate of Analysis (CoA) but may not have the full metrological traceability of a CRM.[6][7] They are suitable for most R&D and many QC applications.

  • Well-Characterized In-House Standard: A batch of material synthesized and thoroughly characterized internally. This is common in early development but requires extensive analytical work (e.g., NMR, MS, HPLC, elemental analysis) to establish its identity and purity.

Comparative Analysis of Reference Standard Grades

The table below outlines the critical parameters to consider when sourcing a reference standard for 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Parameter Certified Reference Material (CRM) / Pharmacopeial Standard Commercial Reference Standard In-House "Well-Characterized" Material
Purity Assignment Quantitative (e.g., Mass Balance, qNMR). Stated with uncertainty.Typically by HPLC (e.g., % area normalization) or titration.HPLC area % is common; requires orthogonal methods for validation.
Certificate of Analysis Comprehensive, includes method details, uncertainty budget, traceability statement.Detailed, lists purity, identity tests (e.g., MS, NMR), and storage.Variable; depends on internal SOPs.
Regulatory Acceptance Highest level of acceptance for registration and litigation.Generally accepted for R&D and QC with appropriate vendor qualification.Requires extensive internal validation data to be accepted by agencies.
Cost & Availability High cost, availability may be limited.Moderate cost, generally good availability from specialty chemical suppliers.Low material cost, but high cost in analytical resources and time.
Intended Use Primary calibrator, validation of regulatory methods, legal disputes.Routine analysis, method development, R&D, QC release testing.Exploratory research, initial process development.

The decision process for selecting a standard can be visualized as a workflow based on the project's developmental stage and regulatory requirements.

G cluster_input cluster_decision cluster_output Start Define Analytical Need Decision1 Regulatory Submission (e.g., IND, NDA)? Start->Decision1 Decision2 Is a Pharmacopeial or CRM available? Decision1->Decision2 Yes Decision3 Routine QC or Method Development? Decision1->Decision3 No Output1 Use CRM or Pharmacopeial Standard Decision2->Output1 Yes Output2 Qualify Commercial Standard as a Secondary Standard Decision2->Output2 No Output3 Use Commercial Standard Decision3->Output3 Yes Output4 Use Well-Characterized In-House Material Decision3->Output4 No (Early R&D)

Caption: Decision workflow for selecting an appropriate reference standard.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

For a molecule like 6-Cyclohexyl-2-methylpyrimidin-4-ol, which possesses both non-polar (cyclohexyl) and polar (pyrimidinol) moieties, RP-HPLC is the technique of choice for purity and assay determination.[4] The method separates compounds based on their hydrophobicity.

Causality Behind Method Parameters
  • Column: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. The non-polar C18 stationary phase will interact strongly with the cyclohexyl group, providing good retention.

  • Mobile Phase: A gradient of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal. The acid (e.g., 0.1% formic or phosphoric acid) is crucial for controlling the ionization state of the pyrimidinol group, ensuring sharp, symmetrical peak shapes.[8] Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution (increasing acetonitrile over time) ensures that both more polar impurities and the less polar main compound are eluted with good resolution and in a reasonable time.

  • Detection: The pyrimidine ring is a chromophore, making UV detection a simple and robust choice. The detection wavelength should be set at an absorbance maximum (λmax), likely around 260-280 nm, to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the peak, which aids in peak identification and purity assessment.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is designed to be a self-validating system by incorporating system suitability tests (SST), which ensure the chromatographic system is performing adequately before any samples are analyzed.[2]

  • Preparation of Solutions:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of 6-Cyclohexyl-2-methylpyrimidin-4-ol reference standard and dissolve in 10.0 mL of diluent (e.g., 50:50 Acetonitrile:Water).

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the test sample at the same nominal concentration as the Working Standard.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Instrument: HPLC system with gradient pump, autosampler, column oven, and PDA detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 275 nm, with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Analysis Sequence & System Suitability:

    • Inject diluent (blank) to ensure no system contamination.

    • Inject the Working Standard solution six times.

    • Acceptance Criteria (SST):

      • The relative standard deviation (%RSD) of the peak area for the six replicate injections must be ≤ 2.0%.[1]

      • The tailing factor for the main peak should be ≤ 2.0.

      • The theoretical plates (column efficiency) should be ≥ 2000.

    • If SST passes, proceed with injecting the Sample Solutions.

  • Calculations:

    • Purity (% Area): (Area of Main Peak / Total Area of All Peaks) * 100

    • Assay vs. Standard (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Std Prepare Reference Standard Solution SST System Suitability Test (6x Standard Injections) Prep_Std->SST Prep_Sample Prepare Sample Solution Prep_Sample->SST Inject_Sample Inject Sample SST->Inject_Sample If Pass Report Final Report SST->Report If Fail Chromatography HPLC Separation (C18 Column, Gradient) Inject_Sample->Chromatography Detection PDA Detection (275 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity / Assay Integration->Calculation Calculation->Report

Caption: Standard workflow for HPLC-based purity and assay analysis.

Alternative & Confirmatory Techniques

While HPLC-UV is excellent for quantification, it has limitations in identifying unknown impurities. For this, a mass-selective detector is invaluable.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Principle: An HPLC-MS system couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds.

  • Advantages:

    • Specificity: Provides molecular weight information, which is highly specific and essential for confirming the identity of the main peak and for identifying unknown impurities.[9]

    • Sensitivity: Often more sensitive than UV detection.

  • Comparison with HPLC-UV:

    Feature HPLC-UV HPLC-MS
    Primary Use Quantitative (Assay, Purity) Qualitative (Identification), Quantitative
    Specificity Low (based on retention time) High (based on m/z)
    Cost Lower Higher
    Complexity Simpler More complex, requires expertise

    | Mobile Phase | Tolerant to non-volatile buffers (e.g., phosphate) | Requires volatile buffers (e.g., formate, acetate) |

Conclusion

The reliable analysis of 6-Cyclohexyl-2-methylpyrimidin-4-ol is fundamentally dependent on two pillars: the selection of an appropriate, well-characterized reference standard and the development of a robust, validated analytical method. For routine quality control, a reversed-phase HPLC method with UV detection provides a precise and accurate platform for purity and assay determination. The choice of reference standard must align with the analytical goal and regulatory context, with CRMs being the gold standard for methods requiring the highest degree of confidence. For impurity identification and structural confirmation, HPLC-MS is the indispensable confirmatory technique. By adhering to the principles of method validation and making informed choices about standards and technology, researchers can ensure data integrity throughout the drug development lifecycle.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Kazoka, H. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • LGC Standards. (n.d.). 6-Cyclohexyl-4-methylpyridin-2(1H)-one.
  • MilliporeSigma. (n.d.). 6-cyclopentylpyrimidin-4-ol | 1159818-25-3.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench

As researchers dedicated to advancing science, our responsibility extends beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, including its proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of 6-Cyclohexyl-2-methylpyrimidin-4-ol, a substituted pyrimidinol. The causality behind each step is explained to empower you, the researcher, to make informed safety decisions, ensuring that our work protects ourselves, our colleagues, and the environment.

Part 1: Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of a specific SDS, we infer the hazard profile from close structural analogs, such as other substituted pyrimidines and pyridones.

Probable Hazard Profile

The structure, combining a pyrimidine core with a cyclohexyl group, suggests potential for biological activity and associated hazards. Data from the closely related compound 6-Cyclohexyl-4-methyl-2(1H)-pyridone indicates several GHS (Globally Harmonized System) classifications that we must prudently assume apply to 6-Cyclohexyl-2-methylpyrimidin-4-ol.[1]

Hazard ClassGHS CategoryHazard StatementCausality and Field Insights
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]Many heterocyclic compounds can interfere with biological pathways if ingested. Assume oral toxicity.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]The compound's lipophilic cyclohexyl group may facilitate skin absorption. Avoid all skin contact.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]If the compound is a fine powder or aerosolized, it can pose a significant respiratory risk.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]Substituted pyrimidines are frequently cited as eye irritants.[2] Goggles are non-negotiable.
Skin Corrosion/Irritation Category 2 (Probable)H315: Causes skin irritation[2]Assumed based on data for similar heterocyclic structures. Prolonged contact may lead to dermatitis.
Regulatory Waste Characterization

Based on this hazard profile, any waste containing 6-Cyclohexyl-2-methylpyrimidin-4-ol must be classified as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the characteristic of Toxicity . It is crucial to prevent this chemical from entering waterways or the general environment.[2][3] Under no circumstances should this material be disposed of down the sanitary sewer. [2]

Part 2: Personnel Protection and Safe Handling

Before handling the compound, whether in pure form or as waste, the correct Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash risk.Protects against splashes and aerosols that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents dermal absorption. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Flame-resistant lab coat and closed-toed shoes.Protects skin from accidental contact and spills.
Respiratory Protection Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of powders or vapors.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Collect Separately: All waste containing 6-Cyclohexyl-2-methylpyrimidin-4-ol (solid and liquid) must be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this waste stream with other categories. At a minimum, keep it separate from:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents[3]

    • Aqueous waste (unless the waste is already an aqueous solution)

    • Halogenated Solvents

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE), with a tightly sealing screw cap.

  • Labeling: The container must be labeled clearly as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "6-Cyclohexyl-2-methylpyrimidin-4-ol " and all other constituents in the container. Avoid abbreviations.

    • The approximate percentage of each component.

    • The date of initial accumulation.

    • The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful, Health Hazard for potential systemic effects).

Step 3: Waste Storage

Proper storage within the lab prevents accidents and ensures regulatory compliance.

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the same lab where the waste was generated.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Cap On: The container must be kept closed at all times except when waste is actively being added. Leaving a funnel in the opening is a common but dangerous violation.

Step 4: Final Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF). The ultimate disposal method will likely be high-temperature incineration.

Part 4: Visualizing the Disposal Workflow

The following diagram outlines the logical steps and decision points for the proper management of 6-Cyclohexyl-2-methylpyrimidin-4-ol waste.

G cluster_0 Waste Generation & Characterization cluster_1 In-Lab Management cluster_2 Final Disposition gen Waste Generated (Solid or Liquid containing the compound) char Characterize as Hazardous Waste (Assumed Toxicity/Irritant) gen->char seg Segregate Waste (Keep separate from incompatibles) char->seg drain Sanitary Sewer (PROHIBITED) char->drain trash Regular Trash (PROHIBITED) char->trash cont Select & Label Container (HDPE, Screw-cap, Full Label) seg->cont store Store in Secondary Containment (Designated Satellite Area) cont->store ehs Contact EHS for Pickup store->ehs disp Disposal via Licensed Contractor (e.g., Incineration) ehs->disp

Caption: Decision workflow for the disposal of 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Part 5: Emergency Spill Procedures

In the event of a spill, a prepared response is essential to mitigate exposure and contamination. The following protocol is for a small spill (<100 mL or <100 g) contained within a chemical fume hood. For larger spills, evacuate the area and contact EHS immediately.

G start Spill Occurs in Fume Hood ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe contain Contain Spill (Use absorbent pads or sand) ppe->contain collect Collect Contaminated Material (Use non-sparking tools) contain->collect place Place into Hazardous Waste Container collect->place decon Decontaminate Spill Area (Soap and water, or as per EHS) place->decon end Spill Cleaned and Secured decon->end

Caption: Immediate response plan for a small chemical spill in a fume hood.

References

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT). (2019). Potential toxicological risk of chemicals in electronic nicotine (and non-nicotine) delivery systems (E(N)NDS). Retrieved from [Link]

  • PubChem. (n.d.). 6-Cyclohexyl-4-methyl-2(1H)-pyridone. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • PubChem. (n.d.). 6-cyclohexyl-4-methyl-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Rao, K. V., Kumar, K. A., & Sridhar, M. A. (2007). 6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4273. [Link]

  • Sessions, B. E., & Griffin, G. D. (1983). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Journal of Toxicology and Environmental Health, 11(4-6), 839–848. [Link]

  • Toxicology Excellence for Risk Assessment (TERA). (n.d.). Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol - Executive Summary. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • Himmel, D. M., Sarafianos, S. G., Dharmasena, S., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. ACS Chemical Biology, 6(6), 615–624. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Cyclohexyl-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, experience-driven safety and handling protocols for 6-Cyclohexyl-2-methylpyrimidin-4-ol. As your partner in laboratory safety, we aim to deliver insights that extend beyond the product, ensuring your research is conducted with the utmost safety and scientific integrity. The following procedures are designed for researchers, scientists, and drug development professionals, offering a self-validating system for risk mitigation.

Foundational Safety: Understanding the Hazard Profile

While specific toxicological data for 6-Cyclohexyl-2-methylpyrimidin-4-ol is limited, a thorough evaluation of analogous pyrimidinol derivatives is critical for a robust risk assessment. The primary hazards associated with this class of compounds are consistently identified as irritation to the skin and eyes.[1] Some derivatives are also classified as harmful if swallowed and may cause respiratory irritation.[2][3][4]

Therefore, all handling procedures must be based on the precautionary principle that 6-Cyclohexyl-2-methylpyrimidin-4-ol presents, at a minimum, the following hazards:

Hazard ClassificationGHS Hazard StatementSource
Skin Irritation, Category 2H315: Causes skin irritation[1][3]
Serious Eye Irritation, Category 2H319: Causes serious eye irritation[1][3]
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed[2][3]
Specific Target Organ Toxicity - Single Exposure, Category 3H335: May cause respiratory irritation[3]

This hazard profile dictates that the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of airborne particulates.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls : Always handle solid 6-Cyclohexyl-2-methylpyrimidin-4-ol within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The local exhaust ventilation is critical to prevent the dispersion of dust and minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

  • Administrative Controls : Never work alone when handling this compound. Ensure all personnel are trained on these specific procedures and are aware of the location of the Safety Data Sheet (SDS). Prohibit eating, drinking, or applying cosmetics in the laboratory to prevent accidental ingestion.[2][6]

The Essential Barrier: A Step-by-Step PPE Protocol

The selection and use of PPE must be deliberate and matched to the specific laboratory operation being performed.

PPE for Weighing and Solid Handling

This operation carries the highest risk of generating airborne particulates.

  • Respiratory Protection : A NIOSH-certified N95 respirator is mandatory.[7] Engineering controls are primary, but a respirator provides an essential layer of protection against inhaling fine powders that may escape initial containment.[8]

  • Eye and Face Protection : Wear chemical splash goggles that meet ANSI Z87.1 standards.[8] Due to the risk of fine powder dispersion, safety glasses with side shields are insufficient. A full-face shield worn over the goggles is required if there is any risk of a splash or energetic powder release.[7][8]

  • Hand Protection : Double-gloving is required.[6] The inner glove should be a powder-free nitrile glove, worn under the cuff of the lab coat. The outer glove, also powder-free nitrile, should be worn over the cuff.[6] This layering prevents any skin exposure at the wrist. Gloves must be changed immediately if contamination is suspected.[9]

  • Body Protection : A long-sleeved, knee-length laboratory coat made of a low-permeability fabric is required.[6] Ensure it is fully buttoned.[8]

  • Footwear : Wear closed-toe, closed-heel shoes that cover the entire foot.[8] Disposable shoe covers should be worn and removed before exiting the designated handling area to prevent tracking contamination.[7][9]

PPE for Solution Preparation and Handling

Once the compound is in solution, the risk of inhalation decreases, but the risk of splashes increases.

  • Respiratory Protection : If the dissolution is performed entirely within a certified chemical fume hood, an N95 respirator may not be required. However, if any vapors or aerosols are generated, respiratory protection is necessary.

  • Eye and Face Protection : Chemical splash goggles are mandatory. A face shield provides an additional layer of protection and is strongly recommended.[10]

  • Hand Protection : Continue to wear single, powder-free nitrile gloves. Inspect them for any signs of degradation or puncture before use.

  • Body and Footwear : A fully buttoned, knee-length lab coat and fully enclosed shoes remain mandatory.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Prepare to Handle 6-Cyclohexyl-2-methylpyrimidin-4-ol task_type What is the task? start->task_type solid_handling Weighing / Solid Transfer task_type->solid_handling Solid solution_handling Solution Prep / Liquid Transfer task_type->solution_handling Liquid ppe_solid Mandatory PPE: - N95 Respirator - Chemical Splash Goggles - Face Shield Recommended - Double Nitrile Gloves - Lab Coat (Knee-Length) - Shoe Covers solid_handling->ppe_solid ppe_solution Mandatory PPE: - Chemical Splash Goggles - Face Shield Recommended - Single Nitrile Gloves - Lab Coat (Knee-Length) - Enclosed Shoes solution_handling->ppe_solution end_op Proceed with Operation ppe_solid->end_op ppe_solution->end_op

PPE Selection Workflow for Handling 6-Cyclohexyl-2-methylpyrimidin-4-ol.

Contingency Planning: Exposure and Spill Response

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[1][4]

  • Inhalation : Remove the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

Spill Cleanup: For any spill, evacuate non-essential personnel. The cleanup crew must wear the full PPE prescribed for solid handling. Pick up spilled material without creating dust and place it into a suitable, labeled container for disposal.[1] Prevent the product from entering drains.[1]

Operational Integrity: Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Decontamination

All non-disposable equipment, such as glassware and spatulas, must be decontaminated. Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous liquid waste. Subsequently, wash with soap and water.

Waste Segregation and Disposal

Never dispose of 6-Cyclohexyl-2-methylpyrimidin-4-ol or its containers in standard trash or down the sewer.[11] All waste must be treated as hazardous.

  • Solid Waste : This includes excess reagent, spilled material, and any grossly contaminated disposable items (e.g., weigh boats, paper towels). Place this waste in a clearly labeled, sealed container designated for hazardous solid chemical waste.

  • Liquid Waste : This includes reaction mother liquors and solvent rinsates from decontamination. Collect in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[11]

  • Contaminated PPE : The outer pair of gloves should be removed and disposed of as solid hazardous waste immediately after handling the solid compound.[6] All other contaminated disposable PPE (gowns, shoe covers, inner gloves, respirator) should be collected in a designated hazardous waste bag and sealed for disposal.

All waste disposal must be conducted through a licensed waste disposal company or your institution's EHS office, in accordance with all local and national regulations.[1][11]

Disposal_Workflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Excess Reagent, Spills) waste_type->solid Solid liquid Liquid Waste (Rinsate, Mother Liquor) waste_type->liquid Liquid ppe Contaminated PPE (Gloves, Gown, etc.) waste_type->ppe PPE container_solid Segregate into Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Segregate into Labeled Hazardous Liquid Waste Container liquid->container_liquid container_ppe Segregate into Labeled Contaminated PPE Waste Bag ppe->container_ppe disposal Arrange Pickup by Licensed Waste Disposal Company container_solid->disposal container_liquid->disposal container_ppe->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclohexyl-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Cyclohexyl-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.